Product packaging for Pyrazolo[1,5-a]pyrimidine-3-carboxamide(Cat. No.:CAS No. 774549-55-2)

Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B1627251
CAS No.: 774549-55-2
M. Wt: 162.15 g/mol
InChI Key: XMRIUEGHBZTNND-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 774549-55-2) is a high-value heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its fused bicyclic core is structurally analogous to purines, allowing it to function as a key intermediate in the synthesis of potent, target-specific inhibitors . This compound is an essential building block for researchers developing novel therapeutic agents, with significant applications in several areas: As a core structure in targeted cancer therapy, derivatives of this scaffold act as potent protein kinase inhibitors (PKIs). These inhibitors are designed to target crucial enzymes such as CK2, EGFR, B-Raf, and CDKs, which are frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Specific molecular designs have yielded dual inhibitors that simultaneously target tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK4/6), disrupting both pH regulation and cell cycle progression in tumors . Other research has produced derivatives that act as dual inhibitors of CDK2 and TRKA kinases, showing promising broad-spectrum antiproliferative activity . In infectious disease research, this compound derivatives demonstrate strong antimicrobial properties. Some synthesized compounds exhibit higher potency than standard antibiotics like tetracycline against Bacillus subtilis and Staphylococcus aureus, as well as significant antifungal activity against strains such as Fusarium oxysporum, outperforming amphotericin B . In immunology and inflammation research, this scaffold has been optimized to create potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signal transducer in the innate immune response. These inhibitors have potential applications in treating rheumatoid arthritis, inflammatory bowel disease, and lupus . Furthermore, novel indole-derived pyrazolo[1,5-a]pyrimidines have been developed as highly selective nanomolar-range inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), presenting a promising therapeutic strategy for inflammatory and autoimmune diseases like asthma and COPD . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B1627251 Pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 774549-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRIUEGHBZTNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589562
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774549-55-2
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyrazolo[1,5-a]pyrimidine-3-carboxamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Authored by a Senior Application Scientist

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a "privileged structure."[1] This fused, rigid N-heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a versatile and synthetically accessible framework that has captured the attention of researchers for decades.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3]

The addition of a carboxamide group at the 3-position creates the This compound moiety, a critical pharmacophore that serves as a cornerstone for numerous targeted therapies. This guide provides an in-depth technical overview of this core structure, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, established synthetic routes, mechanisms of action, and its proven applications, particularly in the realm of kinase inhibition.

Core Physicochemical and Structural Properties

The parent compound, this compound, is a yellow to brown solid at room temperature.[4] Its structural rigidity and potential for diverse substitutions at multiple positions (C2, C5, C6, and C7) make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[1]

Key Physicochemical Data

The properties of the parent scaffold and its corresponding carboxylic acid are summarized below. These values are foundational for understanding its solubility, stability, and potential for chemical modification.

PropertyThis compoundPyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number 774549-55-2[5]25940-35-6
Molecular Formula C₇H₆N₄O[5]C₇H₅N₃O₂[6]
Molecular Weight 162.15 g/mol [5]163.13 g/mol [6]
Appearance Yellow to Brown Solid[4]Solid
Melting Point Not specified275-280 °C
Storage Room Temperature[4]2-8°C

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is well-established, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. A prevalent and highly effective strategy involves the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic compounds.[2][3]

General Synthesis Workflow via 5-Aminopyrazole Precursors

This common pathway builds the pyrimidine ring onto a pre-functionalized pyrazole. The causality behind this approach lies in the nucleophilicity of the 5-aminopyrazole, which readily attacks carbonyl compounds, leading to cyclization.[3]

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation A Substituted Cyanoacetamide B DMF-DMA A->B Reaction C Enamine Intermediate B->C Formation D Hydrazine Hydrate C->D Treatment E 5-Aminopyrazole-4-carboxamide (Key Intermediate) D->E Cyclization F Enaminonitrile or β-Dicarbonyl Compound E->F Condensation (e.g., in Pyridine) G This compound (Target Scaffold) F->G Cyclization G cluster_0 Cellular Signaling Cascade cluster_1 Inhibitory Action Signal External Signal (e.g., Cytokine, Growth Factor) Receptor Receptor Signal->Receptor Kinase Protein Kinase (e.g., IRAK4, PI3Kδ, TYK2) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Inflammation, Proliferation) PhosphoSubstrate->Response Inhibitor Pyrazolo[1,5-a]pyrimidine- 3-carboxamide Derivative Inhibitor->Kinase Binds to ATP Pocket Blocked Inhibited Kinase

References

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic N-heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1][2] This unique structural motif, consisting of a pyrazole ring fused to a pyrimidine ring, provides a rigid, planar framework that is highly amenable to chemical modifications.[3] Its inherent synthetic versatility allows for structural diversification across its periphery, making it a privileged scaffold in combinatorial library design and the quest for novel therapeutic agents.[1] The biocompatibility and lower toxicity profiles of some of its derivatives have culminated in several commercially successful drugs, including Zaleplon, Indiplon, and Anagliptin.[2] This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine core, delving into its structure, synthesis, chemical properties, and its expanding role in modern drug development.

The Core Structure: A Fusion of Pyrazole and Pyrimidine

The fundamental structure of pyrazolo[1,5-a]pyrimidine is characterized by a five-membered pyrazole ring fused at the 1,2-positions with a six-membered pyrimidine ring.[3] This fusion results in a unique electronic and steric environment that dictates its chemical reactivity and biological interactions. The numbering of the bicyclic system is crucial for understanding substitution patterns and structure-activity relationships (SAR).

The pyrazolo[1,5-a]pyrimidine core exhibits a π-amphoteric character, with the pyrazole ring acting as a π-excedent system and the pyrimidine ring as a π-deficient system.[4] This electronic dichotomy influences its reactivity and provides opportunities for selective functionalization. The planarity of the fused ring system is a key feature that facilitates interactions with biological targets, particularly the active sites of enzymes.[1][3]

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine core has been a subject of extensive research, leading to the development of several efficient synthetic methodologies. The most prevalent approach involves the cyclocondensation of 1H-pyrazol-5-amine (also known as 3-aminopyrazole) and its derivatives with various 1,3-bielectrophilic compounds.[2][5]

Key Synthetic Pathways:
  • Cyclocondensation with β-Dicarbonyl Compounds: This is one of the most common methods, where 3-aminopyrazoles react with β-diketones, β-ketoesters, or their equivalents to form the pyrimidine ring. The reaction conditions can be tuned to control regioselectivity.

  • Reaction with Enaminones and Enaminonitriles: Enaminones and enaminonitriles serve as versatile 1,3-bielectrophiles for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[3] These reactions often proceed under mild conditions with good yields.

  • Multicomponent Reactions: To enhance synthetic efficiency and structural diversity, multicomponent reactions have been developed.[1] These one-pot procedures combine three or more starting materials to construct the pyrazolo[1,5-a]pyrimidine scaffold in a single step.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[3] This green chemistry approach is highly efficient for rapid library synthesis.[3][6]

Below is a generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine Solvent_Catalyst Solvent / Catalyst Solvent_Catalyst->Cyclocondensation caption Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines.

Chemical Properties and Reactivity: A Canvas for Functionalization

The pyrazolo[1,5-a]pyrimidine core is a versatile template for further chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. The reactivity of the scaffold is influenced by the electronic nature of the fused rings and the presence of substituents.

  • Electrophilic Aromatic Substitution: The pyrazole moiety is generally more susceptible to electrophilic attack than the pyrimidine ring. Halogenation, nitration, and formylation can be achieved at specific positions, providing handles for further derivatization.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The introduction of diverse functional groups at various positions of the scaffold is readily accomplished through modern cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][6] These methods have been instrumental in expanding the chemical space of pyrazolo[1,5-a]pyrimidine derivatives.

  • Functionalization of Substituents: Existing functional groups on the pyrazolo[1,5-a]pyrimidine core can be manipulated to introduce further diversity. For example, amino groups can be acylated or alkylated, and methyl groups can be oxidized or halogenated.

The ability to strategically functionalize the pyrazolo[1,5-a]pyrimidine core is a key reason for its prominence in drug discovery, as it allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[3][7] Its rigid structure allows it to effectively interact with the binding sites of various biological targets.

A Hub for Kinase Inhibitors

A significant application of the pyrazolo[1,5-a]pyrimidine core is in the design of protein kinase inhibitors for cancer therapy.[3][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3][6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including:

  • Tropomyosin receptor kinases (Trks): Several Trk inhibitors containing the pyrazolo[1,5-a]pyrimidine core, such as Larotrectinib and Entrectinib, have been approved for the treatment of solid tumors with NTRK gene fusions.[5][8]

  • Cyclin-Dependent Kinases (CDKs): This scaffold has been utilized to develop inhibitors of CDKs, such as CDK9, which are involved in cell cycle regulation and transcription.[9]

  • Epidermal Growth Factor Receptor (EGFR): EGFR-targeting derivatives have shown promise in the treatment of non-small cell lung cancer (NSCLC).[3][6]

  • B-Raf and MEK: Inhibitors of these kinases are particularly relevant in the treatment of melanoma.[3][6]

The pyrazolo[1,5-a]pyrimidine moiety often acts as a hinge-binder, forming crucial hydrogen bond interactions with the kinase active site.[5]

Drug Target Kinase Therapeutic Area IC50
LarotrectinibTrkA, TrkB, TrkCSolid Tumors5-11 nM
EntrectinibTrkA, TrkB, TrkC, ROS1, ALKSolid Tumors1.7 nM (TrkA)
RepotrectinibTrkA, TrkB, TrkC, ROS1, ALKSolid Tumors0.02 nM (TrkA)

Data compiled from publicly available sources and scientific literature.

Beyond Oncology: A Spectrum of Bioactivity

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond cancer treatment. Derivatives have demonstrated a wide range of pharmacological properties, including:

  • Anti-inflammatory: Acting as inhibitors of inflammatory mediators.[7]

  • Antiviral: Showing activity against various viruses.[7]

  • Antimicrobial: Exhibiting efficacy against bacterial and fungal pathogens.[7]

  • Immunomodulatory: Modulating the immune response.[7]

  • CNS Activity: Derivatives like Zaleplon are used as hypnotics for the treatment of insomnia.[10]

The following diagram illustrates the diverse biological targets of the pyrazolo[1,5-a]pyrimidine scaffold.

G cluster_targets Biological Targets & Applications Pyrazolo[1,5-a]pyrimidine_Core Pyrazolo[1,5-a]pyrimidine Core Kinase_Inhibitors Kinase Inhibitors (Cancer) Pyrazolo[1,5-a]pyrimidine_Core->Kinase_Inhibitors CNS_Agents CNS Agents (Insomnia) Pyrazolo[1,5-a]pyrimidine_Core->CNS_Agents Anti_inflammatory Anti-inflammatory Agents Pyrazolo[1,5-a]pyrimidine_Core->Anti_inflammatory Antimicrobial Antimicrobial Agents Pyrazolo[1,5-a]pyrimidine_Core->Antimicrobial Antiviral Antiviral Agents Pyrazolo[1,5-a]pyrimidine_Core->Antiviral caption Diverse Biological Applications

Caption: Diverse Biological Applications of the Pyrazolo[1,5-a]pyrimidine Scaffold.

Future Directions and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new chemical entities with significant therapeutic potential. Future research will likely focus on the development of more selective and potent inhibitors, particularly for challenging targets in oncology and other disease areas.[3][6] The exploration of novel synthetic methodologies, including green chemistry approaches, will further enhance the accessibility and diversity of pyrazolo[1,5-a]pyrimidine-based libraries.[3][6]

References

A Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The Pyrazolo[1,5-a]pyrimidine framework, a fused heterocyclic system comprising both pyrazole and pyrimidine rings, has garnered immense attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility make it a "privileged scaffold," a molecular core that can be readily modified to interact with a wide array of biological targets.[1][2] This adaptability has led to the development of Pyrazolo[1,5-a]pyrimidine derivatives with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4] Several compounds based on this scaffold have advanced into clinical trials and received regulatory approval, cementing its status as a cornerstone in modern drug discovery.[3][5]

This guide provides an in-depth exploration of the discovery of novel Pyrazolo[1,5-a]pyrimidine derivatives. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and the logic of biological evaluation, offering field-proven insights for professionals dedicated to advancing therapeutic innovation.

Pillar 1: Strategic Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The successful discovery of novel derivatives hinges on robust and flexible synthetic strategies. The choice of synthetic route is governed by the desired substitution pattern and the need for efficiency and scalability.

The Foundational Cyclocondensation Reaction

The most prevalent and historically significant method for constructing the Pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[1] The biselectrophile is typically a β-dicarbonyl compound or its synthetic equivalent, such as a β-enaminone or β-ketonitrile.[1][3] This approach allows for versatile modifications at positions 2, 3, 5, 6, and 7 of the final fused ring system.[1]

The causality behind this method's popularity lies in its efficiency and the commercial availability of a wide range of starting materials. By varying the substituents on both the aminopyrazole and the dicarbonyl compound, a vast chemical space can be explored, which is fundamental for generating compound libraries for high-throughput screening.

Advanced Synthetic and Functionalization Methodologies

Modern drug discovery demands greater complexity and precision. Consequently, more sophisticated methods have been developed to supplement the classical cyclocondensation approach.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, offering high atom economy and operational simplicity.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as cyclizations and cross-couplings.[3]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig couplings are indispensable for the late-stage functionalization of the Pyrazolo[1,5-a]pyrimidine core.[3] These reactions are typically used to introduce aryl or heteroaryl groups at specific positions, often after a precursor has been halogenated. This strategy is crucial for fine-tuning the pharmacological properties of a lead compound. For instance, introducing an indole moiety at the C5 position via a Suzuki coupling has been shown to be critical for achieving high selectivity for the PI3Kδ kinase isoform.[6]

Workflow Example: Synthesis of a Key Intermediate for Kinase Inhibitors

The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a common starting point for many kinase inhibitors. The dichloro intermediate allows for selective, sequential nucleophilic substitution, with the chlorine at position 7 being significantly more reactive.[6] This differential reactivity is a key strategic element, enabling controlled, stepwise diversification of the scaffold.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Functionalization (C7) cluster_3 Step 4: Diversification (C5) A 5-Amino-3-methylpyrazole + Diethyl malonate B 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) A->B  NaOEt, Reflux (Cyclocondensation) C 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) B->C  POCl3, Heat (Chlorination) D 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) C->D  Morpholine, K2CO3, RT (Nucleophilic Substitution) E Final Kinase Inhibitor Analogues D->E  R-B(OH)2, Pd Catalyst (Suzuki Coupling) PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Novel Pyrazolo[1,5-a]pyrimidine Derivative (e.g., CPL302253) Inhibitor->PI3K Inhibition SAR_Logic cluster_0 Key Positions for Modification cluster_1 Resulting Pharmacological Properties Core Pyrazolo[1,5-a]pyrimidine Core Scaffold for Kinase Binding C7 C7 Position H-Bond Acceptor (e.g., Morpholine) Anchors in Hinge Region Core->C7 C5 C5 Position Aromatic Group (e.g., Indole) Projects into Selectivity Pocket Core->C5 C3 C3 Position Linker Group (e.g., Amide) Vectors to Solvent-Exposed Region Core->C3 Potency Increased Potency C7:f2->Potency Selectivity Enhanced Selectivity C5:f2->Selectivity PK Improved PK Properties C3:f2->PK

References

The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyrimidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine-3-carboxamide core, a key pharmacophore, and its diverse therapeutic potential. We will delve into its role as an inhibitor of critical cellular signaling pathways implicated in inflammation, cancer, and microbial infections, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a wide range of biological targets.[1][2] The carboxamide moiety at the 3-position, in particular, has been shown to be a crucial feature for enhancing the inhibitory activity of these compounds against various enzymes, especially kinases.[3][4] This guide will focus on the key biological activities associated with this core structure, providing a comprehensive overview of its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate its therapeutic potential.

Anti-inflammatory Activity: Targeting the IRAK4 Kinase

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[5] A key mediator in the inflammatory cascade is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine-threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5]

Derivatives of 5-amino-N-(1H-pyrazol-4-yl)this compound have been identified as potent and selective inhibitors of IRAK4.[5] By blocking the kinase activity of IRAK4, these compounds can effectively suppress the downstream signaling events that lead to the production of pro-inflammatory cytokines.[5]

Mechanism of Action: Inhibition of IRAK4 Signaling

The binding of ligands to IL-1Rs or TLRs triggers a signaling cascade that involves the recruitment of adaptor proteins and the activation of IRAK4. Activated IRAK4 then phosphorylates other downstream targets, ultimately leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes. This compound derivatives act as ATP-competitive inhibitors, binding to the active site of IRAK4 and preventing its autophosphorylation and the phosphorylation of its substrates.[5]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine -3-carboxamide Pyrazolo_pyrimidine->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by this compound.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring are critical for optimizing the potency and pharmacokinetic properties of these IRAK4 inhibitors.[5] The introduction of diamines at the 5-position has been shown to significantly improve the intrinsic potency of these compounds.[5]

CompoundIRAK4 IC50 (nM)Cellular Activity (nM)
Compound 1 5.6130
Compound 14 0.620
Table 1: In vitro activity of representative 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors.[5]
Experimental Protocol: IRAK4 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against IRAK4 kinase.

Methodology:

  • Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, kinase buffer, substrate peptide, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the IRAK4 enzyme, kinase buffer, and the test compound. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection system. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The this compound scaffold has demonstrated significant potential as an anticancer agent by targeting various protein kinases that are dysregulated in cancer.[1][6] These compounds have shown inhibitory activity against key kinases involved in cell proliferation, survival, and angiogenesis.

Targeting Key Oncogenic Kinases
  • B-Raf Kinase: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[7]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A novel series of pyrazolo[1,5-a]pyrimidine derivatives has been developed as selective inhibitors of PI3Kδ, an enzyme involved in the survival and proliferation of immune cells and implicated in certain hematological malignancies.[8][9]

  • Tropomyosin Receptor Kinase (Trk): The carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine core has been shown to be crucial for potent inhibition of TrkA, a member of the Trk family of receptor tyrosine kinases that are oncogenic drivers in a variety of tumors.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): Novel pyrazolo[1,5-a]pyrimidines have been discovered that exhibit dual inhibition of CDK2 and tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Evaluation_Workflow Start Synthesized Pyrazolo[1,5-a]pyrimidine -3-carboxamide Derivatives Cell_Line_Selection Select Cancer Cell Lines (e.g., HCT116, MCF-7) Start->Cell_Line_Selection Kinase_Inhibition Kinase Inhibition Assays (e.g., B-Raf, PI3Kδ, Trk, CDK2) Start->Kinase_Inhibition MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Line_Selection->MTT_Assay Lead_Compound Lead Compound Identification MTT_Assay->Lead_Compound Kinase_Inhibition->Lead_Compound Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V staining) Lead_Compound->Cell_Cycle_Analysis Lead_Compound->Apoptosis_Assay

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Cytotoxicity Data
CompoundCell LineIC50 (µM)
Compound 14a HCT116 (Colon)0.0020
Compound 18o HepG-2 (Liver)Varies (Dose-dependent)
Compound 18a MCF-7 (Breast)Varies (Dose-dependent)
Table 2: Cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines.[11][12]

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant pathogens poses a significant threat to global health. The this compound scaffold has shown promise as a source of novel antimicrobial and antitubercular agents.[11][13][14]

Broad-Spectrum Antimicrobial Activity

Several synthesized pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11] Some compounds have demonstrated greater potency than the standard antibiotic tetracycline against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[11]

Targeting Drug-Resistant Mycobacterium tuberculosis

Specifically designed pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown excellent in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[13][14] These compounds represent a promising avenue for the development of new treatments for tuberculosis, a disease for which new therapeutic options are urgently needed.

CompoundMtb StrainMIC (µg/mL)
Compound 6j H37Rv<0.002
Compound 6j INH-resistant<0.002
Compound 6j RMP-resistant<0.002
Table 3: In vitro activity of a representative pyrazolo[1,5-a]pyridine-3-carboxamide derivative against Mtb strains.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculum, test compounds, 96-well microtiter plates.

  • Procedure: a. Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a microtiter plate. b. Add a standardized inoculum of the microorganism to each well. c. Include positive (microorganism without compound) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). e. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of clinically relevant targets in inflammation, cancer, and infectious diseases. Future research in this area should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to advance them into clinical development. The continued exploration of structure-activity relationships and the use of rational drug design will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system.

References

A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their therapeutic effects. We will delve into their role as potent protein kinase inhibitors, modulators of central nervous system receptors, and agents targeting other key cellular pathways. By synthesizing data from seminal and contemporary research, this document aims to equip drug discovery professionals with a foundational understanding of the structure-activity relationships and mechanistic principles that govern the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Experimental protocols and visual pathway diagrams are included to provide both theoretical and practical insights into the investigation of this versatile chemical class.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine moiety is a fused bicyclic N-heterocycle that has garnered significant attention in drug discovery.[1] Its rigid, planar structure and the synthetic accessibility of its derivatives allow for extensive structural modifications, making it an ideal scaffold for combinatorial chemistry and targeted drug design.[1] The pharmacological potential of these compounds is vast, with derivatives showing anti-inflammatory, antiviral, anticancer, and neuroactive properties.[2][3] This guide will focus on the most well-characterized mechanisms of action, providing a technical overview for researchers in the field.

Primary Mechanisms of Action

The biological effects of pyrazolo[1,5-a]pyrimidine derivatives are largely dictated by the nature and position of their substituents. This allows for the fine-tuning of their activity towards specific biological targets.

Protein Kinase Inhibition

A predominant mechanism of action for many pyrazolo[1,5-a]pyrimidine compounds is the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors of a wide range of kinases.[4]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent inhibitors of CDKs, such as CDK2 and CDK9, which are key regulators of the cell cycle.[5][6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several approved and clinical-stage Trk inhibitors, such as larotrectinib and entrectinib.[7][8] These compounds are effective in treating cancers with NTRK gene fusions.[7]

  • Pim Kinases: Pim-1, a serine/threonine kinase involved in cell survival and proliferation, is another important target.[9] Selective Pim-1 inhibitors based on this scaffold have demonstrated potent anti-tumor activity.[9]

  • Other Kinases: This scaffold has also been utilized to develop inhibitors for EGFR, B-Raf, MEK, and PI3Kδ, among others.[4][10]

Mechanism of Kinase Inhibition:

Most pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase's active site.[11] The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket determine the inhibitor's potency and selectivity.

Diagram: Generalized Kinase Inhibition Pathway

The following diagram illustrates the competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine compound.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Competitively binds to active site No_Phosphorylation No Cellular Response Kinase_Inhibited->No_Phosphorylation Inhibition of Downstream Signaling ATP_blocked ATP ATP_blocked->Kinase_Inhibited Binding blocked Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine.

Modulation of GABA-A Receptors

Certain pyrazolo[1,5-a]pyrimidine derivatives act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] This interaction is the basis for the anxiolytic, sedative, and anticonvulsant properties of some compounds within this class.

Mechanism of GABA-A Receptor Modulation:

These compounds typically bind to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site.[13] Binding to this site can have one of three effects:

  • Positive Allosteric Modulation (Agonism): Enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This results in a calming or sedative effect.

  • Negative Allosteric Modulation (Inverse Agonism): Reduces the effect of GABA, leading to a decrease in chloride ion influx and increased neuronal excitability.

  • Neutral Allosteric Modulation (Antagonism): Binds to the site but has no effect on its own, thereby blocking the effects of both agonists and inverse agonists.

Some novel pyrazolo[1,5-a]quinazolines have also been found to interact with a "non-traditional" benzodiazepine binding site, suggesting more complex modulatory mechanisms.[13]

Diagram: GABA-A Receptor Modulation

The following diagram illustrates the allosteric modulation of the GABA-A receptor.

GABAA_Modulation cluster_GABAA GABA-A Receptor Chloride Channel GABAA_Receptor GABA Site Benzodiazepine Site Chloride Channel Neuron_In Intracellular Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAA_Receptor->Hyperpolarization Leads to GABA GABA GABA->GABAA_Receptor:gaba Binds Modulator Pyrazolo[1,5-a]pyrimidine Modulator Modulator->GABAA_Receptor:bzd Binds (Allosteric) Chloride_ion Cl- Chloride_ion->GABAA_Receptor:cl Influx Neuron_Out Extracellular

Caption: Allosteric modulation of the GABA-A receptor by a pyrazolo[1,5-a]pyrimidine.

Experimental Workflows for Mechanism Elucidation

Determining the precise mechanism of action of a novel pyrazolo[1,5-a]pyrimidine compound requires a series of well-defined experiments. Below are representative protocols for assessing kinase inhibition and receptor binding.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Objective: To determine the IC50 value of a pyrazolo[1,5-a]pyrimidine compound against a target kinase.

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer

  • Test compound (serially diluted)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compound in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: a. Add the diluted compound to the assay plate wells. b. Add the target kinase and biotinylated substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding EDTA. b. Add the detection reagents: Europium-labeled antibody and SA-APC. c. Incubate in the dark to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: TR-FRET Kinase Inhibition Assay Workflow

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A1 1. Prepare serial dilution of test compound A2 2. Dispense into 384-well plate A1->A2 B1 3. Add kinase and biotinylated substrate A2->B1 Compound Plate B2 4. Initiate with ATP B1->B2 B3 5. Incubate (e.g., 60 min) B2->B3 C1 6. Stop reaction with EDTA B3->C1 C2 7. Add Eu-Ab and SA-APC C1->C2 C3 8. Incubate in dark C2->C3 D1 9. Read TR-FRET signal (665nm / 615nm) C3->D1 D2 10. Plot data and calculate IC50 D1->D2

Caption: Step-by-step workflow for a TR-FRET kinase inhibition assay.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various kinases, illustrating the potency and selectivity that can be achieved with this scaffold.

Compound ClassTarget Kinase(s)IC50 RangeReference(s)
Pyrazolo[1,5-a]pyrimidine DerivativesCDK2/TRKA0.09 µM - 1.58 µM[6]
Macrocyclic Pyrazolo[1,5-a]pyrimidinesTrkA1 - 100 nM[7]
3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidinesPim-1Nanomolar range[9]
Benzimidazole-pyrazolo[1,5-a]pyrimidinesPI3Kδ0.47 µM - 45 µM[10]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and the diverse range of biological targets it can be engineered to inhibit underscore its importance in modern medicinal chemistry. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their pharmacokinetic profiles for enhanced clinical efficacy.[4] The development of dual-target inhibitors, such as those targeting both CDK2 and TRKA, represents a promising strategy for overcoming drug resistance in cancer therapy.[6]

References

The Pyrazolo[1,5-a]pyrimidine-3-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds and the Rise of Pyrazolo[1,5-a]pyrimidines

In the landscape of medicinal chemistry, the term "privileged structure" refers to a molecular framework that can serve as a versatile template for the development of ligands for a diverse range of biological targets.[1] These scaffolds possess inherent drug-like qualities, such as high chemical stability, amenability to functionalization, and compatibility with biological environments.[1][2] The strategic use of privileged scaffolds accelerates the drug discovery process by increasing the efficiency of identifying high-quality lead compounds.[3]

Among the pantheon of privileged structures, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a cornerstone in the design of targeted therapies.[4][5] This fused heterocyclic system, a bioisostere of purine, offers a rigid and planar framework that is highly amenable to chemical modifications at multiple positions.[5][6] This structural versatility allows for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets, particularly protein kinases.[6][7] The pyrazolo[1,5-a]pyrimidine-3-carboxamide moiety, in particular, has proven to be a critical component in numerous potent and selective inhibitors, underscoring its significance in contemporary drug development. This guide will provide an in-depth exploration of this remarkable scaffold, from its synthesis to its multifaceted biological activities and its role in clinically approved therapeutics.

The Physicochemical Advantages of the Pyrazolo[1,5-a]pyrimidine Scaffold

The success of the pyrazolo[1,5-a]pyrimidine scaffold is not merely happenstance; it is rooted in a unique combination of physicochemical properties that make it an ideal starting point for drug design. Its rigid, planar structure reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The presence of multiple nitrogen atoms provides a rich array of hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets.

Furthermore, the scaffold's aromatic nature allows for favorable π-π stacking interactions with aromatic amino acid residues in the target protein. Crucially, the pyrazolo[1,5-a]pyrimidine core is synthetically tractable, allowing for the introduction of a wide variety of substituents at different positions to modulate properties such as solubility, lipophilicity, and metabolic stability. This inherent "tunability" is a key reason for its privileged status, enabling medicinal chemists to systematically optimize compounds for improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Constructing the this compound Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[5] This versatile approach allows for the introduction of various substituents on both the pyrazole and pyrimidine rings.

General Experimental Protocol for the Synthesis of a this compound Derivative

This protocol outlines a common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which can be adapted for the creation of a diverse library of analogues.

Step 1: Synthesis of the 3-Aminopyrazole Intermediate

The synthesis often begins with the construction of a substituted 3-aminopyrazole. A widely used method involves the reaction of a β-ketonitrile with hydrazine hydrate.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen β-ketonitrile (1.0 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-aminopyrazole.

Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring

The 3-aminopyrazole is then reacted with a β-dicarbonyl compound to form the fused ring system.[6]

  • Reaction Setup: In a round-bottom flask, combine the 3-aminopyrazole (1.0 equivalent) and a β-dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents) in a solvent such as acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water to remove excess acid, and then dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Amide Formation to Yield the 3-Carboxamide

If the β-dicarbonyl used in Step 2 was an ester, the resulting ester at the 3-position can be converted to the desired carboxamide.

  • Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid by heating with a base such as sodium hydroxide in an alcohol/water mixture.[9]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, EDCI) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

This multi-step synthesis is highly adaptable, and the choice of starting materials and reagents allows for the creation of a vast chemical space around the this compound core.

A Versatile Scaffold for Targeting a Multitude of Biological Targets

The true power of the this compound scaffold lies in its ability to be decorated with various functional groups, leading to potent and selective inhibitors for a wide range of biological targets. This versatility has been demonstrated in its application against numerous diseases, most notably cancer and inflammatory conditions.

Kinase Inhibition: A Dominant Application

The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional scaffold for the design of protein kinase inhibitors.[6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The scaffold's ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of these enzymes.

Case Study 1: Tropomyosin Receptor Kinase (TRK) Inhibitors

A prime example of the clinical success of this scaffold is in the development of TRK inhibitors. The FDA-approved drug Larotrectinib features a this compound core and is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[11] In cancers driven by NTRK gene fusions, constitutively active TRK fusion proteins drive tumor growth through downstream signaling pathways like the MAPK and PI3K/AKT pathways.[7] Larotrectinib acts as an ATP-competitive inhibitor, blocking the kinase activity of the TRK fusion proteins and thereby inhibiting tumor cell proliferation and survival.[7]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (Constitutively Active) RAS RAS NTRK_Fusion->RAS Activates PI3K PI3K NTRK_Fusion->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Larotrectinib Larotrectinib Larotrectinib->NTRK_Fusion Inhibits

Caption: Simplified TRK signaling pathway and the inhibitory action of Larotrectinib.

Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed in the development of PI3K inhibitors. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation and survival of immune cells, making it an attractive target for inflammatory and autoimmune diseases.[12] CPL302415 is a potent and selective PI3Kδ inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold.[13][14] In this case, the morpholine ring at the 7-position of the scaffold is crucial for interaction with the catalytic site of PI3Kδ, specifically forming a hydrogen bond with Val-828 in the hinge region of the enzyme.[15] This highlights how different substitution patterns on the same core can confer selectivity for different kinase targets.

A Diverse Range of Biological Activities

Beyond kinase inhibition, derivatives of the this compound scaffold have demonstrated a broad spectrum of other biological activities, further cementing its status as a privileged structure. These activities include:

  • Antimicrobial and Antiviral: Certain derivatives have shown potent activity against various bacterial and viral targets.

  • Anti-inflammatory: As seen with PI3Kδ and IRAK4 inhibitors, this scaffold is effective in modulating inflammatory pathways.

  • Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in treating neurological disorders.[4]

The table below summarizes the inhibitory activity of several pyrazolo[1,5-a]pyrimidine derivatives against a range of kinase targets, showcasing the scaffold's versatility.

Compound ClassTarget KinaseIC50 (nM)Reference
TRK InhibitorTRKA0.2[16]
TRK InhibitorTRKB0.07[16]
TRK InhibitorTRKC0.07[16]
PI3Kδ Inhibitor (CPL302415)PI3Kδ18[13][14]
PI3Kδ InhibitorPI3Kα>1000[13]
CDK Inhibitor (BS-194)CDK23[10]
CDK Inhibitor (BS-194)CDK130[10]
CDK Inhibitor (BS-194)CDK990[10]
Dual CDK2/TRKA InhibitorCDK290[17]
Dual CDK2/TRKA InhibitorTRKA230[17]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The extensive research into this compound derivatives has generated a wealth of Structure-Activity Relationship (SAR) data. These insights are invaluable for the rational design of new and improved therapeutic agents.

A key and recurring finding is the importance of the carboxamide group at the 3-position . This moiety often acts as a crucial hydrogen bond donor and/or acceptor, anchoring the inhibitor in the ATP-binding pocket of the target kinase.[16]

The substituents at other positions of the scaffold play a critical role in determining potency and selectivity:

  • Position 7: Modifications at this position can significantly impact selectivity. For example, the introduction of a morpholine group at C7 is a key feature for potent PI3Kδ inhibition.[13]

  • Position 5: This position is often a key vector for extending into solvent-exposed regions of the binding site, allowing for the introduction of groups that can improve physicochemical properties or target specific sub-pockets. In Larotrectinib, the substituted pyrrolidine at this position is crucial for its high affinity and selectivity for TRK kinases.

  • Position 2: Substitutions on the pyrazole ring can also influence activity and selectivity, though this position has been explored to a lesser extent than the pyrimidine ring.

The general workflow for the discovery and optimization of drugs based on this scaffold is depicted below.

Drug_Discovery_Workflow Start Privileged Scaffold (Pyrazolo[1,5-a]pyrimidine) Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Optimization Lead_Optimization->SAR Iterative Design Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug Approved Drug Clinical_Trials->Drug

Caption: A generalized workflow for drug discovery based on a privileged scaffold.

Conclusion and Future Perspectives

The this compound core has unequivocally established itself as a privileged scaffold in modern medicinal chemistry. Its inherent physicochemical properties, synthetic accessibility, and remarkable biological versatility have led to the development of life-changing targeted therapies. The success of drugs like Larotrectinib serves as a powerful testament to the value of this scaffold in oncology.

Looking ahead, the potential of the this compound scaffold is far from exhausted. Future research will likely focus on several key areas:

  • Exploring New Biological Targets: While kinase inhibition has been a major focus, the scaffold's broad bioactivity suggests its potential against other target classes, such as epigenetic targets and protein-protein interactions.

  • Overcoming Drug Resistance: As with all targeted therapies, acquired resistance is a significant clinical challenge. The design of next-generation inhibitors based on this scaffold that can overcome resistance mutations will be a critical area of research.

  • Novel Drug Modalities: The scaffold could be incorporated into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras), to achieve target degradation rather than just inhibition.

References

A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities, including roles as kinase inhibitors in cancer therapy and agents for treating inflammatory diseases[1][2][3]. These compounds are noted for their ability to mimic biogenic purines, making them promising candidates for drug development[4]. The addition of a carboxamide group at the 3-position further enhances the molecule's potential for forming critical hydrogen bond interactions with biological targets, a common feature in modern drug design[5].

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for the parent compound, Pyrazolo[1,5-a]pyrimidine-3-carboxamide. As a self-validating system, this document explains the causality behind experimental choices and provides detailed protocols for data acquisition. The spectral predictions and assignments herein are synthesized from published data on the parent pyrazolo[1,5-a]pyrimidine system and closely related derivatives, offering a robust framework for researchers engaged in the synthesis and characterization of this important class of molecules.

Molecular Structure and Numbering

A precise understanding of the molecular structure is fundamental to the unambiguous assignment of all spectroscopic signals. The fused ring system consists of a pyrazole ring fused to a pyrimidine ring. The standard IUPAC numbering for the pyrazolo[1,5-a]pyrimidine core is illustrated below. The key substituent is the carboxamide group (-CONH₂) at the C3 position.

This compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Considerations: The Choice of Solvent

The choice of deuterated solvent is critical. Due to the presence of the hydrogen-bonding carboxamide group, solubility can be limited in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for this class of compounds due to its high polarity, which ensures good solubility and minimizes peak broadening associated with poor solubility[6][7]. Furthermore, the amide protons (-CONH₂) are typically observable as distinct signals in DMSO-d₆, whereas they may undergo rapid exchange and become broadened or disappear in protic solvents like methanol-d₄ or in the presence of acidic impurities.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The electron-withdrawing nature of the fused pyrimidine ring and the C3-carboxamide substituent significantly deshields the ring protons.

Predicted Chemical Shifts (δ) and Coupling Constants (J):

Based on extensive studies of the parent pyrazolo[1,5-a]pyrimidine system and its derivatives, the following assignments can be predicted[8].

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H79.0 – 9.2ddJ(H7-H6) ≈ 7.0, J(H7-H5) ≈ 1.5Adjacent to pyrimidine N4; most deshielded proton on the pyrimidine ring.
H58.8 – 9.0ddJ(H5-H6) ≈ 4.0, J(H5-H7) ≈ 1.5Adjacent to the bridgehead nitrogen (N8); deshielded.
H28.5 – 8.7s-Singlet on the pyrazole ring; deshielded by the adjacent N1 and the C3-carboxamide group.
H67.2 – 7.4ddJ(H6-H7) ≈ 7.0, J(H6-H5) ≈ 4.0Shielded relative to H5 and H7, coupled to both.
-CONH₂7.5 – 8.0br s (2H)-Broad singlet, exchangeable with D₂O. Chemical shift is concentration and temperature dependent.

Note: The assignments for H5 and H7 in the parent system have been subject to revision; modern 2D NMR techniques confirm H7 is typically downfield of H5[8].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. The signals are typically spread over a wider range than in ¹H NMR.

Predicted Chemical Shifts (δ):

CarbonPredicted δ (ppm)Rationale
C=O163 – 166Carbonyl carbon of the amide group, typically in this region[9].
C7150 – 152Most deshielded ring CH carbon, adjacent to N8.
C3a148 – 150Quaternary carbon at the ring junction, deshielded by adjacent nitrogens.
C5142 – 144Deshielded pyrimidine ring carbon.
C2138 – 140Pyrazole ring carbon, deshielded by adjacent N1.
C6110 – 112Shielded pyrimidine ring carbon.
C3105 – 108Pyrazole ring carbon bearing the carboxamide group; shielded relative to C2.
NMR Data Acquisition and Analysis Workflow

A systematic approach is essential for the complete and accurate assignment of NMR spectra for novel derivatives.

NMR Spectral Assignment Workflow

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

    • Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Use a standard pulse program (e.g., zgpg30).

    • Acquire several thousand scans, as ¹³C has low natural abundance. A DEPT-135 experiment should also be run to differentiate CH/CH₃ from CH₂ signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic Absorption Bands

For this compound, the IR spectrum is dominated by absorptions from the amide group and the aromatic rings.

Functional GroupVibration TypePredicted Frequency (cm⁻¹)IntensityNotes
Amide N-HSymmetric & Asymmetric Stretch3400 – 3150Medium, often two bandsCharacteristic of a primary amide (-NH₂)[10].
Aromatic C-HStretch3100 – 3000Medium to WeakArises from the C-H bonds on the heterocyclic rings[11].
Amide C=OStretch (Amide I Band)1680 – 1660StrongThis is one of the most intense and diagnostic peaks in the spectrum[9][12].
Aromatic C=C / C=NRing Stretch1620 – 1450Medium, multiple bandsComplex series of absorptions from the fused pyrazolo-pyrimidine ring system.
Amide N-HBend (Amide II Band)1650 – 1600MediumMay overlap with C=C stretching bands.
Experimental Protocol: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Label the significant peaks.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a combination of NMR and IR techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with key signals for the pyrazole (H2) and pyrimidine (H5, H6, H7) protons being diagnostic. The IR spectrum provides rapid confirmation of the critical carboxamide functional group through its characteristic N-H and C=O (Amide I) stretching vibrations. This comprehensive guide, grounded in established spectroscopic principles and data from related structures, serves as a reliable reference for researchers working on the synthesis and application of this valuable heterocyclic scaffold.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Targeting Key Kinases in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a remarkable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This framework has proven to be a fertile ground for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This guide provides a comprehensive overview of the most promising therapeutic targets for pyrazolo[1,5-a]pyrimidine inhibitors, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies for their evaluation.

Tropomyosin Receptor Kinases (Trks): A Prime Target in Oncology

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane receptor tyrosine kinases that play a pivotal role in neuronal development and function.[1] However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that are potent oncogenic drivers in a wide range of adult and pediatric solid tumors.[1] This has made Trk kinases a highly attractive therapeutic target.

The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of several approved and clinical-stage Trk inhibitors.[2] Marketed drugs like Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, which overcomes certain resistance mutations, all feature this core structure.[1][2] These inhibitors typically act as ATP-competitive binders in the kinase domain of the Trk receptors.

Signaling Pathways and Mechanism of Inhibition

Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling molecules. This triggers the activation of several key signaling cascades, including the PI3K-Akt, RAS-MAPK, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block the initial autophosphorylation step, thereby abrogating all downstream signaling.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Trk Trk Receptor PI3K_Akt PI3K-Akt Pathway Trk->PI3K_Akt RAS_MAPK RAS-MAPK Pathway Trk->RAS_MAPK PLCg PLCγ Pathway Trk->PLCg Neurotrophin Neurotrophin Neurotrophin->Trk Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation

Figure 1: Simplified Trk signaling pathway and the point of intervention by Pyrazolo[1,5-a]pyrimidine inhibitors.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
LarotrectinibTrkA1.2--
TrkB2.1--
TrkC2.1--
Compound 8TrkA1.7--
Compound 9TrkA1.7--
Compound 28TrkA0.17--
TrkB0.07--
TrkC0.07-
Compound 36TrkA1.4Larotrectinib1.2
TrkB2.4Larotrectinib2.1
TrkC1.9Larotrectinib2.1

Data sourced from multiple studies.[1][4]

Experimental Protocol: Trk Kinase Enzymatic Assay (ELISA-based)

This protocol outlines a typical ELISA-based assay to determine the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against Trk kinases.

  • Plate Coating: Coat a 96-well high-binding plate with a Trk substrate, such as a poly(Glu, Tyr) 4:1 peptide, overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in kinase reaction buffer. Also, prepare a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the recombinant Trk kinase enzyme to each well, followed by the test compounds or control solutions. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: After incubation, wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors targeting various CDKs. For instance, Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7]

Signaling Pathways and Mechanism of Inhibition

CDK inhibitors based on the pyrazolo[1,5-a]pyrimidine backbone typically function as ATP-competitive inhibitors. By blocking the ATP-binding pocket of CDKs, they prevent the phosphorylation of key substrates required for cell cycle transitions. For example, inhibition of CDK1 and CDK2 arrests the cell cycle at the G1/S and G2/M phases.[6] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins like Mcl-1.[6]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 S S G1->S G2 G2 S->G2 M M G2->M RNAPII RNA Polymerase II Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription Apoptosis Apoptosis Mcl1_mRNA->Apoptosis Suppresses CDK1_2 CDK1/2 CDK1_2->S CDK1_2->M CDK9 CDK9 CDK9->RNAPII Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK1_2 Inhibits Inhibitor->CDK9 Inhibits

Figure 2: Role of CDKs in cell cycle and transcription, and inhibition by Pyrazolo[1,5-a]pyrimidines.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
DinaciclibCDK13--
CDK21--
CDK51--
CDK94--
BS-194 (4k)CDK130--
CDK23--
CDK530--
CDK990--
Compound 6tCDK290Ribociclib70
Compound 6sCDK2230Ribociclib70
Compound 15CDK2/cyclin A261Dinaciclib29

Data sourced from multiple studies.[5][8][9][10][11]

Experimental Protocol: Cell-Based Assay for CDK Substrate Phosphorylation (Western Blot)

This protocol describes a method to assess the cellular activity of pyrazolo[1,5-a]pyrimidine CDK inhibitors by measuring the phosphorylation of a key CDK substrate, the Retinoblastoma protein (Rb).

  • Cell Culture and Treatment: Seed a cancer cell line known to have active CDK signaling (e.g., A2780) in a 6-well plate and allow the cells to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control protein like GAPDH.

Pim Kinases: Promoters of Cell Survival

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[12] They play a crucial role in promoting cell survival and proliferation by phosphorylating a range of downstream targets.[12] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of potent Pim kinase inhibitors.[13]

Signaling Pathways and Mechanism of Inhibition

Pim kinases phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein BAD and the translation regulator 4E-BP1.[14][15] Phosphorylation of BAD by Pim-1 inhibits its pro-apoptotic function. Pyrazolo[1,5-a]pyrimidine inhibitors of Pim kinases act by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of these key substrates and promoting apoptosis.[15] Some inhibitors, like SGI-1776, have also been shown to reduce the levels of the anti-apoptotic protein Mcl-1.[14][16]

Pim1_Signaling_Pathway cluster_substrates Downstream Targets Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) cMyc c-Myc Pim1->cMyc Phosphorylates (Activates) p4EBP1 4E-BP1 Pim1->p4EBP1 Phosphorylates (Activates) Mcl1 Mcl-1 Pim1->Mcl1 Upregulates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation p4EBP1->Proliferation Mcl1->Apoptosis

Figure 3: Pim-1 signaling and the effects of its inhibition by Pyrazolo[1,5-a]pyrimidines.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitors
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
SGI-1776Pim-10.007--
Compound 4dPim-10.61Quercetin0.91
Compound 5dPim-10.54Quercetin0.91
Compound 9aPim-10.68Quercetin0.91
Initial HitPim-152--

Data sourced from multiple studies.[15][16][17]

Experimental Protocol: Pim-1 Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of Pim-1 kinase and the potency of its inhibitors.

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution (e.g., a specific peptide substrate for Pim-1). Dilute the Pim-1 enzyme to the desired concentration.

  • Compound Dispensing: Dispense the pyrazolo[1,5-a]pyrimidine test compounds at various concentrations into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the diluted Pim-1 enzyme to the wells containing the test compounds. Then, add the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[18]

Phosphoinositide 3-Kinase δ (PI3Kδ): A Key Player in Immunity

Phosphoinositide 3-kinases are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[19] The class I PI3Ks are further divided into four isoforms (α, β, γ, and δ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies.[19][20] The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective PI3Kδ inhibitors.[19]

Signaling Pathways and Mechanism of Inhibition

PI3Kδ is a crucial component of the B-cell receptor signaling pathway and is involved in the differentiation, proliferation, migration, and survival of immune cells.[19][21] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and BTK, which in turn promote cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors are ATP-competitive and block the production of PIP3, thereby inhibiting downstream signaling.[19]

PI3Kd_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt BTK BTK PIP3->BTK Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3Kd Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival BTK->Cell_Survival

Figure 4: PI3Kδ signaling pathway and its inhibition by Pyrazolo[1,5-a]pyrimidines.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
CompoundTargetIC50 (nM)Selectivity (α/δ)
CPL302253 (54)PI3Kδ2.8>100
CPL302415 (6)PI3Kδ1879
Compound 7PI3Kδ470>1

Data sourced from multiple studies.[19][22][23]

Experimental Protocol: PI3Kδ Kinase Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3Kδ activity.

  • Reaction Setup: In a low-volume 384-well plate, add the pyrazolo[1,5-a]pyrimidine test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3Kδ enzyme and its lipid substrate, PIP2, to the wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 1 hour) at room temperature.

  • Detection Reagent Addition: Stop the reaction and add the HTRF detection reagents. This typically includes a biotinylated PIP3 analog and two HTRF conjugates: a europium cryptate-labeled anti-tag antibody and an XL665-labeled streptavidin.

  • HTRF Signal Development: In the absence of inhibition, the kinase produces PIP3, which displaces the biotinylated PIP3 from a PIP3-binding protein, preventing FRET. In the presence of an inhibitor, the biotinylated PIP3 binds to the protein, bringing the europium and XL665 into proximity and generating a FRET signal. Incubate for 1 hour at room temperature to allow the detection reagents to equilibrate.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use it to determine the percent inhibition and IC50 values for the test compounds.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its privileged structure has led to the development of therapies targeting key oncogenic drivers like Trk kinases and essential cell cycle regulators such as CDKs. Furthermore, its application in modulating the activity of Pim kinases and PI3Kδ highlights its potential in treating a broad spectrum of diseases, from cancer to inflammatory and autoimmune disorders. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and characterization of novel pyrazolo[1,5-a]pyrimidine-based inhibitors, paving the way for the next generation of targeted therapeutics.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, with a particular focus on their role as potent and selective protein kinase inhibitors. We will dissect the influence of substituents at key positions on the core, explore common synthetic strategies, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery

The pyrazolo[1,5-a]pyrimidine is a fused bicyclic N-heterocycle that provides a rigid, planar framework amenable to extensive chemical modification.[2] This structural rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Its constituent pyrazole and pyrimidine rings offer multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]

The scaffold's true power lies in its proven success across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[3] It has become particularly prominent in the development of targeted cancer therapies, where it serves as the core for numerous protein kinase inhibitors (PKIs).[4] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer, making them high-value drug targets.[2] The pyrazolo[1,5-a]pyrimidine core has been successfully incorporated into several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, validating its clinical and commercial significance.[5][6]

Structural Overview and Synthetic Strategy

Core Structure and Numbering

Understanding the SAR requires a clear view of the core's topology. The standard numbering convention, shown below, is critical for discussing substituent effects at specific positions. The pyrazole nitrogen (N1) and the pyrimidine nitrogens (N4, N6) act as hydrogen bond acceptors, while the NH of the pyrazole (if unsubstituted) can act as a hydrogen bond donor. These features are fundamental to the scaffold's ability to anchor within protein active sites.

Fig. 1: Core structure and numbering of the pyrazolo[1,5-a]pyrimidine scaffold.
General Synthetic Approach

The prevalence of this scaffold is partly due to its straightforward and versatile synthesis. The most common and robust method involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-diketone, β-ketoester, or α,β-unsaturated ketone.[5] This approach allows for the introduction of diversity at the C2, C3, C5, and C7 positions by simply varying the precursors.

The choice of the 1,3-bielectrophile is a key experimental decision that dictates the substitution pattern on the pyrimidine ring. For example, reacting a 5-aminopyrazole with an unsymmetrical partner like 2-acetylcyclopentanone can lead to specific regioisomers, highlighting the importance of controlling the reaction pathway.[2] More advanced methods, including palladium-catalyzed cross-coupling and microwave-assisted synthesis, have further expanded the chemical space accessible from this core.[4]

workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening Cascade cluster_optimization Lead Optimization start Select 5-Aminopyrazole Precursor (R2, R3 diversity) reaction Cyclocondensation Reaction start->reaction reagent Select 1,3-Bielectrophile (R5, R7 diversity) reagent->reaction core Pyrazolo[1,5-a]pyrimidine Core Formed reaction->core assay Primary Screening (e.g., In Vitro Kinase Assay) core->assay Purify & Characterize sar Analyze SAR Data (IC50, Selectivity) assay->sar sar->start Design Next Generation hit Identify Hit/Lead Compound sar->hit props Assess ADMET Properties hit->props invivo In Vivo Efficacy Studies props->invivo candidate Candidate Selection invivo->candidate

Fig. 2: General workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine analogs.

Dissecting the Structure-Activity Relationship (SAR)

The following sections detail the impact of substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core, with a focus on kinase inhibition. The core itself often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.

The C7 Position: The Primary Anchor

In many kinase inhibitors, the N6-C7 region of the scaffold is crucial for establishing the primary anchoring interaction. The nitrogen at position 6 often acts as a hydrogen bond acceptor, interacting with a backbone NH group in the kinase hinge. Consequently, bulky substituents at C7 are generally disfavored as they can cause steric clashes that disrupt this vital interaction. However, smaller groups or those that can be accommodated in adjacent pockets can be tolerated.

The C5 Position: The Gateway to Selectivity

The C5 position typically points towards the solvent-exposed region of the ATP-binding site. This makes it an ideal position for introducing larger substituents to enhance potency and, critically, to engineer selectivity.

  • Rationale: By extending a substituent into this more variable region, one can achieve interactions with amino acid residues that are unique to the target kinase, thereby avoiding binding to off-target kinases that differ in this area.

  • Example (PI3Kδ Inhibitors): In the development of PI3Kδ inhibitors, installing an indol-4-yl group at the C5 position was a key discovery.[7] Further modifications to this indole moiety led to compounds with low nanomolar IC50 values and high selectivity for the δ isoform.[7]

  • Example (Trk Inhibitors): For Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position was found to significantly increase inhibitory activity.[5]

The C3 Position: Driving Potency

The C3 position is another critical vector for enhancing potency. It often projects into the interior of the ATP-binding pocket, where it can form additional hydrogen bonds or hydrophobic interactions.

  • Rationale: Small, functionalized groups at C3 can pick up extra binding interactions that stabilize the compound-protein complex, directly translating to higher affinity and lower IC50 values.

  • Example (Trk Inhibitors): The introduction of a picolinamide group at the C3 position dramatically enhanced TrkA inhibitory activity.[5] The amide bond in this substituent is capable of forming additional hydrogen bonds, contributing significantly to the binding energy.

  • Example (Pim-1 Inhibitors): Systematic modification of aryl substituents at the C3 position was a key strategy in optimizing Pim-1 inhibitors based on this scaffold.[8]

The C2 Position: Fine-Tuning Properties

The C2 position offers an additional handle for modulating a compound's properties. While not always as impactful on raw potency as the C3 or C5 positions, substituents here can influence solubility, metabolic stability, and cell permeability.

  • Rationale: This position is often less sterically constrained than C3. Introducing small polar groups can improve aqueous solubility, a common challenge in drug development. Conversely, small alkyl groups can be used to modulate lipophilicity.

  • Example (PI3Kδ Inhibitors): Functionalization at the C2-position with groups like (benzyloxy)methyl was explored to modulate the overall physicochemical profile of the inhibitor series.[7]

PositionGeneral Role in Kinase InhibitionRepresentative Favorable Substituent (Target)Resulting Activity (IC50)
C7 Hinge-binding region; often unsubstituted or small groups.Amino group (general)Core interaction
C5 Potency and selectivity; projects to solvent-front.5-(indol-4-yl) (PI3Kδ)[7]2.8 nM[7]
2,5-difluorophenyl-pyrrolidine (TrkA)[5]1.7 nM[5]
C3 Potency driver; projects into ATP pocket.Picolinamide (TrkA)[5]1.7 nM[5]
3-aryl groups (Pim-1)[8]~45 nM (initial hit)[8]
C2 Physicochemical properties (solubility, metabolism).(benzyloxy)methyl (PI3Kδ)[7]Modulates properties

Case Study: Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors

The development of Trk inhibitors for cancers harboring NTRK gene fusions is a major success story for this scaffold.[5] The SAR campaign revealed that the pyrazolo[1,5-a]pyrimidine core was essential for forming a hinge interaction with the Met592 residue in the Trk active site.[5] This interaction acts as the foundational anchor for the inhibitor.

The key to achieving high potency was the synergistic effect of substitutions at C3 and C5. As shown in the diagram below, the C3-picolinamide forms additional interactions, while the C5-pyrrolidine moiety extends into a hydrophobic pocket, securing the compound firmly in place. Fluorination of the phenyl ring on the C5 substituent further enhanced interactions with an asparagine residue (Asn655), showcasing how subtle electronic modifications can translate into significant gains in potency.[5]

binding_mode Conceptual Kinase Binding Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor hinge Hinge Region (e.g., Met592) pocket Hydrophobic Pocket solvent Solvent-Exposed Region core C7-N6-Core core->hinge H-Bond Anchor c3 C3-Substituent (e.g., Picolinamide) c3->pocket Potency Driving Interactions c5 C5-Substituent (e.g., Pyrrolidine) c5->solvent Selectivity & Potency

Fig. 3: Conceptual diagram of a pyrazolo[1,5-a]pyrimidine inhibitor in a kinase active site.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine analogs.

Representative Synthesis of a 3,5-Disubstituted Analog

This protocol is based on the general synthesis of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines, a common intermediate for kinase inhibitors.[8]

  • Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile.

    • To a solution of aryl-substituted acetonitrile (1.0 eq) in DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the mixture to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude enamine intermediate, which can often be used without further purification.

  • Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine.

    • Dissolve the crude enamine from Step 1 (1.0 eq) in ethanol (0.4 M).

    • Add hydrazine hydrate (1.5 eq) followed by glacial acetic acid (2.0 eq).

    • Heat the mixture to reflux for 16 hours.

    • Cool to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry to yield the desired 5-aminopyrazole.

  • Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core.

    • Combine the 5-aminopyrazole from Step 2 (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in acetic acid (0.3 M).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the IC50 value of a compound against a target kinase.

  • Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer (e.g., HEPES-based buffer with MgCl2, BSA, and DTT) to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare solutions of the recombinant target kinase and its specific peptide substrate in assay buffer.

  • Assay Execution (in a 384-well plate):

    • To each well, add 5 µL of the diluted test compound.

    • Add 10 µL of the kinase/substrate mixture.

    • Initiate the kinase reaction by adding 10 µL of an ATP solution (at or near the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a detection solution (e.g., containing EDTA). Commercially available kits like ADP-Glo™ (Promega) quantify kinase activity by measuring the amount of ADP produced.

    • Read the luminescence or fluorescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable core for the development of novel therapeutics, particularly kinase inhibitors. The extensive SAR knowledge allows for rational design, where specific positions on the ring can be targeted to modulate potency (C3, C5), selectivity (C5), and pharmacokinetic properties (C2). Despite successes, challenges such as acquired drug resistance and off-target effects persist.[4]

Future research will likely focus on developing next-generation inhibitors that can overcome resistance mutations.[5] This may involve designing macrocyclic analogs or covalent inhibitors that utilize the pyrazolo[1,5-a]pyrimidine core. Furthermore, exploring new synthetic methodologies, such as multicomponent reactions and flow chemistry, will enable faster access to novel and diverse libraries for screening against an expanding range of biological targets.[1] The continued exploration of this privileged scaffold is essential for delivering the next wave of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including approved drugs like Larotrectinib and Repotrectinib.[1][2] Its rigid, planar N-heterocyclic system is amenable to extensive functionalization, allowing for the fine-tuning of pharmacological properties.[3] These compounds exhibit a wide spectrum of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[4] This document provides a comprehensive, field-proven guide for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, a key analogue in this class. We will detail a robust and reproducible protocol, explain the mechanistic rationale behind the synthetic strategy, and offer practical insights for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic entities.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a scaffold that has garnered immense interest due to its versatile biological profile.[5][6] Derivatives have been successfully developed as anticancer, anti-inflammatory, and antiviral agents.[4] The structural motif is particularly prominent in the field of oncology as an ATP-competitive inhibitor of protein kinases. The carboxamide group at the 3-position is a key feature in several potent inhibitors, often participating in crucial hydrogen bonding interactions within the target protein's active site.[2]

The most common and efficient strategy for constructing this bicyclic system is the cyclocondensation reaction between a 5-aminopyrazole precursor and a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or an enaminone.[6] This approach offers high regioselectivity and functional group tolerance, making it ideal for creating diverse chemical libraries for drug discovery.

Overall Synthetic Workflow

The synthesis is logically structured in a three-part sequence. First, the core building block, 3-amino-1H-pyrazole-4-carboxamide, is prepared. Second, the 1,3-bielectrophilic coupling partner, an enaminone, is synthesized. Finally, these two key intermediates are joined in a cyclocondensation reaction to yield the target this compound.

G cluster_0 Part A: Pyrazole Synthesis cluster_1 Part B: Enaminone Synthesis cluster_2 Part C: Final Cyclocondensation A1 Cyanoacetamide A3 2-Cyano-3-(dimethylamino)acrylamide A1->A3 Condensation A2 DMF-DMA A2->A3 A5 3-Amino-1H-pyrazole-4-carboxamide A3->A5 Cyclization A4 Hydrazine Hydrate A4->A5 C1 Key Intermediates (A5 + B3) A5->C1 B1 3-Acetylpyridine B3 (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one B1->B3 Condensation B2 DMF-DMA B2->B3 B3->C1 C2 7-(pyridin-3-yl)pyrazolo[1,5-a] pyrimidine-3-carboxamide C1->C2 Reflux in Acetic Acid

Diagram 1: Overall synthetic workflow for this compound.

Reaction Scheme and Mechanistic Insights

The core transformation is the acid-catalyzed cyclocondensation of 3-amino-1H-pyrazole-4-carboxamide with an enaminone. The reaction proceeds with excellent regioselectivity, which is a critical aspect of this synthesis.

Overall Reaction Scheme:

Mechanistic Rationale:

The generally accepted mechanism involves the protonation of the enaminone carbonyl group under acidic conditions, which enhances the electrophilicity of the β-carbon.[5] The reaction is initiated by a nucleophilic attack from the endocyclic N1 nitrogen of the 5-aminopyrazole onto this activated β-carbon. This step is favored over an attack by the exocyclic amino group and dictates the final regiochemistry, leading to the [1,5-a] fused system.[7] The resulting intermediate then undergoes an intramolecular cyclization via the attack of the exocyclic amino group onto the carbonyl carbon, followed by the elimination of water and dimethylamine to afford the final aromatic pyrazolo[1,5-a]pyrimidine product.

G Start Aminopyrazole + Protonated Enaminone Step1 Nucleophilic Attack (Pyrazole N1 on Enaminone β-carbon) Start->Step1 Step 1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (NH2 attacks Carbonyl) Intermediate1->Step2 Step 2 Intermediate2 Cyclized Dihydro-Intermediate Step2->Intermediate2 Step3 Elimination (H2O and Dimethylamine) Intermediate2->Step3 Step 3 End Aromatic Pyrazolo[1,5-a]pyrimidine Step3->End

Diagram 2: Simplified mechanism of the cyclocondensation reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Part A: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide (Intermediate A5)

This procedure is adapted from established methods for synthesizing aminopyrazole carboxamides.[8][9]

  • Step A.1: Synthesis of 2-cyano-3-(dimethylamino)acrylamide (A3)

    • To a 100 mL round-bottom flask, add cyanoacetamide (A1) (5.0 g, 59.5 mmol) and 1,4-dioxane (50 mL).

    • Stir the suspension and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (A2) (7.8 g, 65.4 mmol, 1.1 eq).

    • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with cold 1,4-dioxane (10 mL) and dry under vacuum to yield 2-cyano-3-(dimethylamino)acrylamide (A3) as a white solid. The product is typically used in the next step without further purification.

  • Step A.2: Cyclization to 3-Amino-1H-pyrazole-4-carboxamide (A5)

    • To a 250 mL round-bottom flask, add the crude 2-cyano-3-(dimethylamino)acrylamide (A3) from the previous step (approx. 59.5 mmol).

    • Add absolute ethanol (80 mL) followed by hydrazine hydrate (A4) (3.6 g, 71.4 mmol, 1.2 eq).

    • Heat the mixture to reflux (approx. 80°C) and maintain for 5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully adjust the pH to ~2 by the dropwise addition of 50% sulfuric acid. A precipitate will form.

    • Stir the suspension for 30 minutes in an ice bath.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL) and then cold acetone (2 x 15 mL).

    • Dry the solid under vacuum to afford 3-amino-1H-pyrazole-4-carboxamide (A5) as its hemisulfate salt, a stable white powder.

Part B: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Intermediate B3)

This is a standard procedure for the synthesis of enaminones from acetyl-heterocycles.[10][11]

  • To a 100 mL round-bottom flask, add 3-acetylpyridine (B1) (5.0 g, 41.3 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (B2) (6.9 g, 57.8 mmol, 1.4 eq).

  • Heat the mixture neat (without solvent) to 100°C and stir for 12-16 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA.

  • Add diethyl ether (20 mL) to the residue and stir. The product should crystallize.

  • Cool the mixture to 0°C for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to yield the title enaminone (B3) as a light yellow crystalline solid.[12]

Part C: Synthesis of 7-(pyridin-3-yl)this compound (Final Product)

This final cyclocondensation step joins the two key intermediates.[5][8]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-Amino-1H-pyrazole-4-carboxamide (A5)126.122.0 g15.91.0
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (B3)176.223.08 g17.51.1
Glacial Acetic Acid60.0540 mL--
  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-amino-1H-pyrazole-4-carboxamide (A5) (2.0 g, 15.9 mmol) and (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (B3) (3.08 g, 17.5 mmol).

  • Add glacial acetic acid (40 mL) as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Pour the mixture into 100 mL of cold water with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven at 60°C to yield 7-(pyridin-3-yl)this compound as a solid. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part A/B Incomplete reaction.- Extend reaction time. - Ensure reagents (especially DMF-DMA) are not degraded; use a fresh bottle.
Loss of product during workup.- Ensure pH is correctly adjusted for precipitation. - Use minimal amounts of cold solvent for washing.
Incomplete Cyclocondensation (Part C) Insufficient reaction time or temperature.- Increase reflux time to 12 hours. - Ensure the mixture is actively refluxing.
Deactivated starting materials.- Confirm the purity of intermediates A5 and B3 by NMR before starting.
Formation of multiple products (by TLC) Side reactions or incorrect regiochemistry.- Ensure the reaction medium is sufficiently acidic; acetic acid is generally reliable.[5] - Consider alternative solvents like pyridine, which can also act as a base and solvent.[8]
Difficulty in Product Purification Product is soluble in workup solvents.- After neutralization, extract the aqueous phase with Dichloromethane or Ethyl Acetate. Combine organic layers, dry, and concentrate.
Persistent impurities.- Purify via column chromatography (Silica gel, eluting with a gradient of Methanol in Dichloromethane). - Attempt recrystallization from a different solvent system (e.g., Acetonitrile, DMF/Water).

Conclusion

This application note provides a validated and detailed protocol for the multi-step synthesis of 7-(pyridin-3-yl)this compound. By elucidating the mechanistic rationale and offering practical guidance, this document serves as a reliable resource for chemists in the pharmaceutical and life sciences sectors. The described synthetic route is robust, scalable, and adaptable for the creation of diverse analogues, facilitating further exploration of the rich medicinal chemistry of the pyrazolo[1,5-a]pyrimidine scaffold.[3]

References

One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused N-heterocyclic system is a key structural motif in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and sedative properties.[1][2] Notably, pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] Several compounds bearing this scaffold are currently in clinical trials or have been approved for therapeutic use, highlighting the importance of efficient and versatile synthetic routes to access this valuable chemical space.[4]

One-pot, multi-component reactions have become a cornerstone of modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. This application note provides a detailed protocol for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines, focusing on a robust and widely applicable three-component reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, present data on substrate scope and yields, and offer practical troubleshooting guidance.

Reaction Mechanism: A Stepwise Look at the Three-Component Synthesis

The one-pot synthesis of pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound typically proceeds through a cascade of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is often catalyzed by acid and can be significantly accelerated by microwave irradiation.

The generally accepted mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction initiates with an acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene of the β-dicarbonyl compound. This step generates a highly reactive α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-like species.

  • Michael Addition: The exocyclic amino group of the 5-aminopyrazole then acts as a nucleophile and undergoes a Michael addition to the electron-deficient β-carbon of the α,β-unsaturated intermediate. This step forms a new carbon-nitrogen bond and creates a key acyclic intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed intermediate contains both a nucleophilic endocyclic nitrogen atom from the pyrazole ring and an electrophilic carbonyl group. An intramolecular nucleophilic attack of the pyrazole nitrogen onto the carbonyl carbon leads to the formation of a six-membered dihydropyrimidine ring. Subsequent dehydration (loss of a water molecule) aromatizes the newly formed pyrimidine ring, yielding the stable pyrazolo[1,5-a]pyrimidine scaffold.

Reaction_Mechanism Reactants 5-Aminopyrazole + Aldehyde + β-Dicarbonyl Compound Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Acid catalyst Unsaturated_Intermediate α,β-Unsaturated Carbonyl Intermediate Knoevenagel->Unsaturated_Intermediate Michael_Addition Michael Addition Unsaturated_Intermediate->Michael_Addition 5-Aminopyrazole Acyclic_Intermediate Acyclic Intermediate Michael_Addition->Acyclic_Intermediate Cyclization Intramolecular Cyclization Acyclic_Intermediate->Cyclization Dihydropyrimidine Dihydropyrimidine Intermediate Cyclization->Dihydropyrimidine Dehydration Dehydration Dihydropyrimidine->Dehydration Product Substituted Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes a general and efficient method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines using a microwave-assisted, one-pot, three-component reaction.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 mmol)

  • Glacial acetic acid (0.5 mL)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

Equipment:

  • Microwave reactor

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) and glacial acetic acid (0.5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Isolation: The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow Start Start Setup Combine Reactants: - 5-Aminopyrazole - Aldehyde - β-Dicarbonyl Start->Setup Solvent_Catalyst Add Ethanol and Glacial Acetic Acid Setup->Solvent_Catalyst Microwave Microwave Irradiation (120 °C, 15-30 min) Solvent_Catalyst->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Product Isolation: - Filtration or - Concentration Cooling->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Product Pure Substituted Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Substrate Scope and Yields

The described one-pot synthesis is versatile and accommodates a wide range of substituents on all three components. The following table summarizes representative examples of synthesized pyrazolo[1,5-a]pyrimidines with their corresponding yields.

Entry5-Aminopyrazole (R¹)Aldehyde (R²)β-Dicarbonyl (R³/R⁴)ProductYield (%)Reference
13-Methyl-1H-pyrazol-5-amineBenzaldehydeAcetylacetone2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine85[5]
23-Phenyl-1H-pyrazol-5-amine4-ChlorobenzaldehydeAcetylacetone5-(4-Chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine92[6]
31H-Pyrazol-5-amine4-MethoxybenzaldehydeEthyl acetoacetate7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one88[7]
43-(Trifluoromethyl)-1H-pyrazol-5-amineThiophene-2-carbaldehydeAcetylacetone2-Methyl-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine78[6]
53-Methyl-1H-pyrazol-5-amineFuran-2-carbaldehydeAcetylacetone7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine81[5]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Impure starting materials.- Inefficient microwave coupling.- Incorrect reaction temperature or time.- Purify starting materials before use.- Ensure the microwave vial is properly positioned and the power is sufficient.- Optimize temperature and time by running small-scale test reactions and monitoring by TLC.[8]
Formation of multiple products - Side reactions, such as self-condensation of the aldehyde or β-dicarbonyl compound.- Formation of regioisomers if an unsymmetrical β-dicarbonyl is used.- Use a slight excess of the 5-aminopyrazole.- Lower the reaction temperature to favor the desired pathway.- For unsymmetrical β-dicarbonyls, purification by column chromatography is often necessary to separate isomers.
Product is difficult to purify - Presence of highly polar byproducts.- Product is an oil or low-melting solid.- Perform an aqueous workup to remove polar impurities before chromatography.- If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, high-performance liquid chromatography (HPLC) may be required for purification.
Incomplete reaction - Insufficient reaction time or temperature.- Deactivation of the catalyst.- Increase the reaction time or temperature.- Ensure the acetic acid used is of good quality. A stronger acid catalyst could be explored, but with caution to avoid degradation.

Conclusion

The one-pot, three-component synthesis of substituted pyrazolo[1,5-a]pyrimidines under microwave irradiation is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol detailed in this application note is straightforward, generally high-yielding, and tolerant of a wide range of functional groups. By understanding the reaction mechanism and being aware of potential challenges, researchers can effectively utilize this methodology for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for applications in drug discovery and materials science.

References

Application Note: Accelerating the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives with Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines & The Need for Synthetic Efficiency

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] These fused heterocyclic systems are particularly prominent as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4][5] Consequently, pyrazolo[1,5-a]pyrimidine derivatives are integral to several clinically approved and investigational drugs targeting kinases like EGFR, B-Raf, MEK, and CDK.[3][4]

The growing demand for novel kinase inhibitors necessitates the development of rapid, efficient, and sustainable synthetic methods to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies.[3][4] Traditional synthesis often involves lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering a powerful solution to these challenges. By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and enhanced product purity, often under solvent-free or "green" chemistry conditions.[2][4][6]

This document serves as a detailed guide for researchers and drug development professionals on the application of microwave-assisted synthesis for the efficient construction of pyrazolo[1,5-a]pyrimidine derivatives. We will explore the underlying principles of microwave heating, detail robust synthetic protocols, and provide practical guidance for implementation in a laboratory setting.

The Rationale: Why Microwave-Assisted Synthesis?

The superiority of microwave heating over conventional methods (e.g., oil baths) stems from its fundamentally different mechanism of energy transfer.

  • Conventional Heating: Energy is transferred via conduction and convection. The vessel walls are heated first, and this heat is slowly and often unevenly transferred to the bulk of the reaction mixture. This can lead to localized overheating at the vessel surface, potentially causing thermal decomposition of sensitive reagents and products.

  • Microwave Heating: Energy is transferred directly to the molecules within the reaction mixture through a process called dielectric heating. Polar molecules or ions in the mixture align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[2]

This efficient and uniform heating mechanism is the primary reason for the observed benefits of MAOS.[2][4] It allows for precise temperature control and the ability to rapidly access temperatures above the solvent's boiling point in sealed vessels, dramatically accelerating reaction rates.[4] This is particularly advantageous for constructing complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source (e.g., Oil Bath) b Vessel Wall a->b Conduction c Reaction Mixture b->c Convection/ Conduction d Microwave Source (Magnetron) e Direct & Volumetric Heating of Reaction Mixture d->e Dielectric Heating

Caption: Comparison of Heat Transfer Mechanisms.

Core Synthetic Strategies & Protocols

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 1,3-bisnucleophilic 5-aminopyrazole and a 1,3-biselectrophilic partner.[1][4] Microwave irradiation excels at promoting these transformations.

Strategy 1: One-Pot, Three-Component Reaction

This elegant approach combines three simple starting materials in a single step to construct the complex heterocyclic product. It is a highly efficient and atom-economical method widely adopted for library synthesis.[2][4] The reaction typically involves a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.

G reactants 5-Aminopyrazole + Aldehyde + β-Dicarbonyl mw_step Microwave Irradiation (Solvent, 10-20 min) reactants->mw_step intermediate1 Knoevenagel Condensation (Aldehyde + Dicarbonyl) mw_step->intermediate1 Step 1 intermediate2 Michael Addition (Aminopyrazole attacks intermediate) intermediate1->intermediate2 Step 2 intermediate3 Intramolecular Cyclization & Dehydration intermediate2->intermediate3 Step 3 product Pyrazolo[1,5-a]pyrimidine Product intermediate3->product G reactants 5-Aminopyrazole + β-Enaminone mw_step Solvent-Free Microwave Irradiation (1-5 min) reactants->mw_step intermediate Nucleophilic Attack & Intermediate Formation mw_step->intermediate cyclization Cyclization & Elimination of Amine intermediate->cyclization product Pyrazolo[1,5-a]pyrimidine Product cyclization->product

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine-3-carboxamides as Kinase Inhibitors, Featuring Zasocitinib (TAK-279), a Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility for designing potent and selective kinase inhibitors.[1] This fused heterocyclic system serves as a rigid and planar core, allowing for precise three-dimensional orientation of substituents that can engage with the intricate architecture of kinase active sites.[2] The inherent drug-like properties and synthetic tractability of this scaffold have led to the development of numerous clinical candidates targeting a range of kinases implicated in oncology and inflammatory diseases.[1] This application note will delve into the utility of pyrazolo[1,5-a]pyrimidine-3-carboxamides as kinase inhibitors, with a specific focus on Zasocitinib (TAK-279) , a next-generation, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[3][4]

Zasocitinib's development showcases the power of this scaffold in achieving exceptional selectivity and potency, offering a promising therapeutic option for immune-mediated inflammatory diseases such as psoriasis and psoriatic arthritis.[3][5] This document will provide a comprehensive guide for researchers, including the mechanism of action, detailed protocols for synthesis, in vitro biochemical assays, and cell-based functional assays, along with insights into the structure-activity relationship (SAR) that underpins the efficacy of this important class of inhibitors.

Mechanism of Action: Allosteric Inhibition of TYK2 by Zasocitinib

TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways that drive inflammation.[6] Unlike traditional pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), Zasocitinib employs a sophisticated allosteric inhibition mechanism.[6][7] It selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[7] This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6]

This allosteric approach is the cornerstone of Zasocitinib's remarkable selectivity. By targeting the less conserved JH2 domain, Zasocitinib avoids significant inhibition of other JAK family members (JAK1, JAK2, and JAK3), which is a common cause of off-target effects associated with first-generation JAK inhibitors.[3][8]

Signaling Pathway of TYK2 Inhibition by Zasocitinib

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R) TYK2_inactive TYK2 (Inactive) Cytokine_Receptor->TYK2_inactive Recruits JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Recruits Cytokine Cytokine (e.g., IL-23) Cytokine->Cytokine_Receptor Binds TYK2_active TYK2 (Active) (Phosphorylated) TYK2_inactive->TYK2_active Autophosphorylation JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Transphosphorylation Zasocitinib Zasocitinib (TAK-279) Zasocitinib->TYK2_inactive Allosterically Binds to JH2 Domain STAT_inactive STAT (Inactive) TYK2_active->STAT_inactive Phosphorylates JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (Active) (Phosphorylated Dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Expression Gene Expression (Pro-inflammatory Cytokines) Nucleus->Gene_Expression Regulates Start Starting Materials Step1 Formation of Pyrazolo[1,5-a]pyrimidine Core Start->Step1 Step2 Introduction of Methylamino Group at C7 Step1->Step2 Step3 Amide Coupling at C3 Step2->Step3 Step4 Coupling with Pyridinone Moiety at C5 Step3->Step4 End Zasocitinib (TAK-279) Step4->End Core Pyrazolo[1,5-a]pyrimidine Core (Hinge Binding) C3 C3-Carboxamide (Solvent Front Interactions, Potency) Core->C3 Modulates C5 C5-Substituent (Selectivity, Potency, Allosteric Pocket Interaction) Core->C5 Modulates C7 C7-Substituent (Solubility, PK Properties) Core->C7 Modulates

References

Application Notes & Protocols: High-Throughput Screening with Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2] Notably, the incorporation of a carboxamide moiety at the 3-position has been identified as a critical determinant for potent biological activity, particularly in the realm of kinase inhibition.[3] This document provides a comprehensive guide for the effective utilization of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives in high-throughput screening (HTS) campaigns. We will delve into the scientific rationale behind experimental design, present detailed protocols for biochemical and cell-based assays, and offer insights into data analysis and hit validation, empowering researchers to confidently identify and advance novel drug candidates.

Introduction: The Scientific Rationale for Screening Pyrazolo[1,5-a]pyrimidine-3-carboxamides

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic system that has garnered substantial interest due to its structural resemblance to purines, allowing it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases.[4] This scaffold is a key component in several clinically approved and investigational drugs, particularly targeting oncogenic kinases.[1][5]

The carboxamide group at the 3-position is not merely a synthetic handle but a crucial pharmacophore. It often engages in critical hydrogen bond interactions within the kinase active site, significantly enhancing binding affinity and potency.[3] Structure-activity relationship (SAR) studies have consistently shown that modifications to this carboxamide can modulate potency and selectivity.[5]

One of the most prominent target classes for this scaffold is the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC).[3] Fusions involving the NTRK genes are oncogenic drivers in a wide array of solid tumors, making Trk kinases highly attractive therapeutic targets.[6] Beyond Trks, derivatives of this scaffold have shown inhibitory activity against other important kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Phosphoinositide 3-kinase δ (PI3Kδ), highlighting its versatility.[7][8]

This application note will, therefore, focus on providing robust HTS methodologies to screen libraries of this compound compounds against kinase targets, with a particular emphasis on Trk kinases as a primary example.

The High-Throughput Screening Cascade: A Strategic Overview

A successful HTS campaign is a multi-step process designed to systematically identify and validate true hits while eliminating false positives.[9] The workflow for screening this compound derivatives should be strategically designed to first identify potent inhibitors of the target kinase and then to characterize their activity in a cellular context.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Primary_Biochemical Biochemical Assay (e.g., ADP-Glo™ for Trk Kinase) Hit_Confirmation Dose-Response Analysis (IC50 Determination) Primary_Biochemical->Hit_Confirmation Initial Hits Counter_Screen Counter-Screening (Orthogonal & Promiscuity Assays) Hit_Confirmation->Counter_Screen Confirmed Hits Cell_Based Cell-Based Assays (e.g., Cell Viability in NTRK-fusion cells) Counter_Screen->Cell_Based Validated Hits Target_Engagement Target Engagement (e.g., Western Blot for pTrk) Cell_Based->Target_Engagement Lead_Opt Lead Optimization (SAR, ADME/Tox) Target_Engagement->Lead_Opt Candidate Leads Hit_Validation cluster_0 Validation Steps Initial_Hits Initial Hits from Primary Screen Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Potent Hits Promiscuity_Screen Promiscuity/Off-Target Screening (Kinase Panel) Orthogonal_Assay->Promiscuity_Screen Confirmed Hits Biophysical_Assay Biophysical Confirmation (e.g., SPR, DSF) Promiscuity_Screen->Biophysical_Assay Selective Hits Validated_Lead Validated Lead Series Biophysical_Assay->Validated_Lead

References

Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Core at the 5 and 7 Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) core is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural features make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3] This versatility has led to its incorporation into numerous commercially available pharmaceuticals, including anticancer agents like Larotrectinib and Repotrectinib, and anti-inflammatory candidates.[4] The ability to strategically introduce a variety of substituents at specific positions allows for the fine-tuning of a compound's physicochemical and biological properties, such as binding affinity, selectivity, and pharmacokinetics.[5]

This guide provides a detailed overview and actionable protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine core, with a specific focus on the electronically distinct 5 and 7 positions of the pyrimidine ring. We will explore the underlying chemical principles and provide step-by-step methodologies for key transformations, empowering researchers to efficiently synthesize novel derivatives for therapeutic development.

Core Reactivity and Strategic Approach

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system largely stems from the ability to construct the core via the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds.[1][2] This initial synthesis often yields a dihydroxy-substituted core (a tautomeric pyrimidinone), which serves as a crucial precursor for subsequent functionalization.

Our central strategy revolves around a common and highly effective intermediate: the 5,7-dichloropyrazolo[1,5-a]pyrimidine . This intermediate is readily synthesized and provides two reactive handles for sequential and selective derivatization. The chlorine atom at the C7 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C5-chloro substituent. This differential reactivity is the cornerstone of a selective, stepwise functionalization strategy.

G cluster_0 Core Synthesis cluster_1 Intermediate Preparation cluster_2 Selective C7 Functionalization cluster_3 C5 Functionalization A 3-Aminopyrazole + Diethyl Malonate B Pyrazolo[1,5-a]pyrimidine-5,7-diol A->B Cyclocondensation C 5,7-Dichloropyrazolo[1,5-a]pyrimidine B->C Chlorination (POCl₃) D 5-Chloro-7-substituted (e.g., Amino, Alkoxy) C->D Selective SₙAr (e.g., R-NH₂) E 5,7-Disubstituted Product D->E Cross-Coupling (e.g., Suzuki)

Caption: General workflow for sequential C7 and C5 functionalization.

Key Methodologies and Protocols

Synthesis of the 5,7-Dichloro Intermediate

The foundational step in this workflow is the conversion of the pyrazolo[1,5-a]pyrimidine-5,7-diol to its dichloro derivative. This transformation is critical as it activates the C5 and C7 positions for subsequent substitution reactions.

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. It acts as both a chlorinating agent and a dehydrating agent, efficiently converting the keto-enol tautomers of the diol into the desired dichloro-aromatic system. The reaction is typically performed using POCl₃ as the solvent, driving the reaction to completion.

Protocol 1: Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (10-15 volumes) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2). Yields for this step are typically in the range of 60-70%.[6]

Selective C7 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C7 position of the 5,7-dichloro intermediate is more electrophilic and thus more susceptible to nucleophilic attack than the C5 position.[6] This allows for highly selective substitution reactions, enabling the introduction of various functional groups, most commonly amines.

Causality: The reaction proceeds via a classic SNAr mechanism. A nucleophile (e.g., an amine) attacks the electron-deficient C7 carbon, forming a Meisenheimer complex. The subsequent loss of the chloride leaving group re-aromatizes the ring system to yield the substituted product. The presence of a base is often required to neutralize the HCl generated during the reaction.

G start 5,7-Dichloro-PP intermediate Meisenheimer Complex at C7 start->intermediate Nucleophilic Attack reagent Nucleophile (R-NH₂) + Base (e.g., DIPEA) reagent->intermediate product 5-Chloro-7-amino-PP intermediate->product Elimination of Cl⁻

Caption: SNAr mechanism at the C7 position.

Protocol 2: Selective Amination at the C7 Position [6]

  • Setup: Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine nucleophile (e.g., morpholine) (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS. Selective substitution at C7 is typically rapid.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 5-chloro-7-amino substituted product. Yields for this selective substitution are often high, frequently exceeding 90%.[6]

C5 Functionalization via Palladium-Catalyzed Cross-Coupling

With the C7 position selectively functionalized, the remaining C5-chloro group can be derivatized using powerful C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties.

Causality: The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the C-Cl bond at the C5 position. This is followed by transmetalation with a boronic acid or ester (in the presence of a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Protocol 3: Suzuki-Miyaura Coupling at the C5 Position [6][7][8]

  • Setup: In a microwave vial or Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-2.0 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is PdCl₂(dppf)-CH₂Cl₂ adduct or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water).

  • Reaction: Heat the reaction mixture. Microwave irradiation (e.g., 100-120 °C for 30-60 minutes) is often highly effective and can significantly reduce reaction times.[8] Conventional heating can also be used. Monitor by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the final 5,7-disubstituted pyrazolo[1,5-a]pyrimidine.

Data Summary: Comparison of Methodologies

Position Reaction Type Typical Substrate Key Reagents/Catalysts Typical Yields Scope & Considerations
C7 Nucleophilic Aromatic Substitution (SNAr)5,7-Dichloropyrazolo[1,5-a]pyrimidineAmines, Alkoxides, Thiolates; Base (DIPEA, TEA)75-95%Highly selective for C7 over C5. Tolerates a wide range of nucleophiles.[1][6]
C5 Suzuki-Miyaura Cross-Coupling5-Chloro-7-substituted-PPAryl/heteroaryl boronic acids; Pd catalyst (e.g., PdCl₂(dppf)), Base (Na₂CO₃)60-90%Excellent for introducing diverse (hetero)aryl groups. Requires inert conditions.[5][7]
C5 C-O Bond Activation + Suzuki CouplingC3-Aryl-pyrazolo[1,5-a]pyrimidin-5-onePyBroP (activator), then Suzuki conditionsGood to ExcellentA specialized method for starting from pyrimidin-5-one precursors.[8]

Conclusion and Future Outlook

The sequential functionalization of the pyrazolo[1,5-a]pyrimidine core at the C7 and C5 positions via an SNAr/cross-coupling pathway is a robust and highly modular strategy for generating diverse chemical libraries. The differential reactivity of the 5,7-dichloro intermediate is the key to this approach, allowing for controlled and selective derivatization. As synthetic methodologies continue to advance, the application of techniques like C-H functionalization may offer even more direct routes to these valuable scaffolds, though halogen-based strategies remain the workhorse in the field.[9] The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space and therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.

References

Protocol for Assessing In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines and the Critical Role of Cytotoxicity Profiling

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably as potent antitumor agents.[1] Their mechanism of action often involves the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle and frequently dysregulated in cancerous cells.[1][2] The evaluation of the cytotoxic potential of novel pyrazolo[1,5-a]pyrimidine derivatives is a cornerstone of the preclinical drug discovery process, providing essential data on a compound's efficacy and therapeutic window.

This application note provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of Pyrazolo[1,5-a]pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] We will delve into the causality behind experimental choices, from cell line selection to data interpretation, to ensure a self-validating and robust experimental design.

Principle of the MTT Assay

The MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[4] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the cytotoxic effects of the test compound.[2]

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Commonly used cell lines for screening pyrazolo[1,5-a]pyrimidine derivatives include:

    • MCF-7 (human breast adenocarcinoma)[5]

    • HCT116 (human colon carcinoma)[6]

    • HepG2 (human hepatocellular carcinoma)[7]

    • HOP-92 (non-small cell lung cancer)[7]

    • When selecting cell lines, consider the intended therapeutic target and the genetic background of the cells.[8]

  • Pyrazolo[1,5-a]pyrimidine Derivatives:

    • Prepare a stock solution (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced toxicity.[4] Due to potential solubility issues with some derivatives, ensure complete dissolution of the compound in the stock solution.[4]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Other Reagents and Consumables:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • 96-well flat-bottom sterile cell culture plates

    • Multichannel pipette

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of Pyrazolo[1,5-a]pyrimidine derivatives using the MTT assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation results Results Interpretation calculation->results

Figure 1: Experimental workflow for the MTT-based cytotoxicity assessment of Pyrazolo[1,5-a]pyrimidine derivatives.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture Maintenance: Grow the selected cancer cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Cell Harvesting and Counting: Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seeding in 96-well Plates: Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment. A typical starting point is 5,000-10,000 cells per well in a final volume of 100 µL.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.

Day 2: Compound Treatment

  • Preparation of Compound Dilutions: Prepare a series of dilutions of the Pyrazolo[1,5-a]pyrimidine derivatives in the cell culture medium from the stock solution. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 0.01 µM to 100 µM).

  • Treatment of Cells: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include the following controls on each plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is crucial to ensure that the solvent itself does not have a cytotoxic effect.

    • Blank Control: Wells containing medium only (for background absorbance subtraction).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action of the compounds. For compounds that induce apoptosis, a longer incubation time may be necessary.[7]

Day 4 (for a 48h incubation): MTT Assay and Data Acquisition

  • MTT Incubation: After the treatment period, carefully remove the medium containing the compound. Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[6] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution (e.g., DMSO) into each well.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Analysis and Interpretation

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration.[9] Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[5][9] Software such as GraphPad Prism or specialized Excel add-ins can be used for this purpose.[5][10]

Representative Data Presentation

Summarize the quantitative data in a structured table for easy comparison.

CompoundCell LineIC50 (µM)Reference
Derivative AHCT1160.0020[6]
Derivative BHOP-923.45[7]
Derivative CHepG27.79[7]
Derivative DMCF-716.34[7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many Pyrazolo[1,5-a]pyrimidine derivatives exert their cytotoxic effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as CDK1 and CDK2.[2][7] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[7] The apoptotic cascade is often mediated through the activation of executioner caspases like caspase-3.[7]

signaling_pathway cluster_compound Pyrazolo[1,5-a]pyrimidine Derivative compound Pyrazolo[1,5-a]pyrimidine cdk1_cyclinB CDK1/Cyclin B compound->cdk1_cyclinB Inhibition procaspase3 Pro-caspase-3 g2m_transition G2/M Transition cdk1_cyclinB->g2m_transition Promotes mitosis Mitosis g2m_transition->mitosis caspase3 Activated Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Figure 2: Simplified signaling pathway of Pyrazolo[1,5-a]pyrimidine-induced cytotoxicity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points are critical:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to validate the assay's sensitivity and the responsiveness of the cell lines.

  • Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three independent times.

  • Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination and ensure consistent results.

  • Data Integrity: Maintain meticulous records of all experimental parameters, including cell passage number, compound batch numbers, and incubation times.

By adhering to this detailed protocol and understanding the underlying scientific principles, researchers can confidently and accurately assess the in vitro cytotoxicity of novel Pyrazolo[1,5-a]pyrimidine derivatives, a crucial step in the journey of developing new anticancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of kinases including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] However, achieving high selectivity remains a significant challenge, with off-target activities often leading to ambiguous experimental results or undesired toxicity.[2][4] This guide provides practical, field-proven insights to help you design, execute, and interpret your experiments with confidence.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Unexpected Phenotype Observed in Cell-Based Assays

    • Discrepancy Between Biochemical Potency and Cellular Activity

    • High Degree of Off-Target Hits in Kinome Profiling

  • Experimental Protocols

    • Protocol 1: Comprehensive Kinase Profiling Using an In Vitro Assay Panel

    • Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinases for Pyrazolo[1,5-a]pyrimidine inhibitors?

A1: The off-target profile of a Pyrazolo[1,5-a]pyrimidine inhibitor is highly dependent on its specific substitutions. However, due to the ATP-competitive nature of most of these inhibitors, they can interact with other kinases that share structural similarities in the ATP-binding pocket.[3] Common off-target families include other members of the tyrosine kinase family if the primary target is a tyrosine kinase, as well as serine/threonine kinases like CDKs.[2][5] For instance, some Trk inhibitors based on this scaffold have shown cross-reactivity with JAK2 and BTK.[1] It is crucial to perform broad kinome screening to identify the specific off-target profile of your compound.[6][7]

Q2: How can I rationally design Pyrazolo[1,5-a]pyrimidine inhibitors with improved selectivity?

A2: Structure-activity relationship (SAR) studies are key to improving selectivity.[1][2] The Pyrazolo[1,5-a]pyrimidine core typically forms hinge interactions with the kinase.[1] Modifications at various positions on this scaffold can exploit differences in the ATP-binding sites of the target versus off-target kinases. For example, introducing bulky substituents can create steric hindrance that prevents binding to kinases with smaller binding pockets. Adding groups that can form hydrogen bonds with specific residues unique to the target kinase can also enhance selectivity.[8] Computational modeling and structure-based design can be powerful tools to guide these modifications.[9][10]

Q3: What is the difference between on-target and off-target effects, and how can I distinguish between them?

A3: On-target effects are the biological consequences of inhibiting the intended kinase target. Off-target effects are due to the inhibition of other unintended kinases or proteins.[11] Distinguishing between these can be challenging. A common strategy is to use a structurally related but inactive control compound in your experiments. This "dead" analogue should not inhibit the primary target or the off-targets and thus should not produce the same biological effect. Another powerful approach is to use genetic techniques like siRNA or CRISPR to knock down the target kinase and see if it phenocopies the effect of the inhibitor.

Q4: When should I move from biochemical assays to cell-based assays?

A4: Biochemical assays are excellent for determining the direct inhibitory activity of your compound against a purified kinase.[12] However, they don't account for factors like cell permeability, metabolism, or the presence of endogenous ATP concentrations.[13] It is advisable to move to cell-based assays once you have confirmed potent activity in biochemical assays. Cell-based assays provide a more physiologically relevant context to confirm target engagement and assess the functional consequences of inhibiting the target kinase in a living system.[13][14]

Troubleshooting Guides

Problem: Unexpected Phenotype Observed in Cell-Based Assays

Q: My Pyrazolo[1,5-a]pyrimidine inhibitor is showing a cellular phenotype that is inconsistent with the known function of my target kinase. How can I determine if this is an off-target effect?

A: This is a common challenge that points towards potential polypharmacology of your inhibitor.[4][14] Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm On-Target Engagement in Cells.

  • Rationale: First, you need to verify that your compound is actually engaging the intended target in the cellular context.

  • Action: Perform a cellular target engagement assay. The NanoBRET™ Target Engagement Assay is a good option as it measures the binding of your compound to the target kinase in live cells.[13][15] A positive result confirms your compound is reaching its intended target.

Step 2: Perform a Broad Kinome-Wide Off-Target Screen.

  • Rationale: To identify potential off-targets, you need to screen your inhibitor against a large panel of kinases.

  • Action: Use a commercially available kinase profiling service that offers a panel of hundreds of kinases.[6] This will provide a comprehensive view of your inhibitor's selectivity and may reveal unexpected off-targets that could explain the observed phenotype.

Step 3: Validate Key Off-Targets in Cellular Assays.

  • Rationale: Once you have a list of potential off-targets from the in vitro screen, you need to confirm that your inhibitor is potent enough to inhibit them at the concentrations used in your cellular experiments.

  • Action: For the most potent off-targets, perform cellular assays to determine their IC50 values. This will tell you if the off-target is likely to be inhibited at the concentrations where you observe the unexpected phenotype.

Step 4: Use a More Selective Inhibitor or a Genetic Approach.

  • Rationale: To definitively link the observed phenotype to either the on-target or an off-target, you need to use more specific tools.

  • Action:

    • If available, use a structurally different and more selective inhibitor for your target kinase and see if it reproduces the original phenotype.

    • Alternatively, use siRNA or CRISPR to specifically knock down the primary target and each of the validated off-targets individually. If knockdown of an off-target reproduces the phenotype, you have identified the source of the unexpected effect.

Problem: Discrepancy Between Biochemical Potency and Cellular Activity

Q: My Pyrazolo[1,5-a]pyrimidine inhibitor is very potent in a biochemical assay (nanomolar IC50), but its activity in cell-based assays is much weaker (micromolar IC50). What could be the cause?

A: This is a frequent observation in drug discovery and can be attributed to several factors related to the transition from a simplified in vitro system to a complex cellular environment.[13]

Step 1: Assess Cell Permeability.

  • Rationale: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability is a common reason for a drop in potency.

  • Action: Perform a cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 permeability assay. If permeability is low, consider structural modifications to improve it, for example, by reducing the number of hydrogen bond donors or increasing lipophilicity (while being mindful of solubility).

Step 2: Consider the High Intracellular ATP Concentration.

  • Rationale: Most Pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive.[3] Biochemical assays are often run at low ATP concentrations, which can overestimate the inhibitor's potency. In cells, the ATP concentration is much higher (in the millimolar range), meaning the inhibitor has to compete with more ATP to bind to the kinase.

  • Action: Re-run your biochemical assay with an ATP concentration that is closer to the physiological level (1-5 mM). This will give you a more realistic IC50 value that is likely to be closer to what you observe in cells.

Step 3: Investigate Potential for Efflux by Transporters.

  • Rationale: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

  • Action: Use cell lines that overexpress specific efflux transporters to see if the potency of your compound is further reduced. You can also use known inhibitors of these transporters to see if you can rescue the activity of your compound.

Step 4: Evaluate Compound Stability.

  • Rationale: The compound may be rapidly metabolized by the cells.

  • Action: Perform a metabolic stability assay using liver microsomes or hepatocytes to assess the rate of compound degradation. If stability is an issue, medicinal chemistry efforts can be directed towards modifying the metabolically labile sites.

Problem: High Degree of Off-Target Hits in Kinome Profiling

Q: My initial kinome screen for my Pyrazolo[1,5-a]pyrimidine inhibitor shows it hits a large number of kinases with high affinity. How can I improve its selectivity?

A: A promiscuous inhibitor can be a starting point for developing a more selective one. The key is to leverage the structural information from your primary target and the off-targets to guide your medicinal chemistry efforts.

Step 1: Analyze the Structural Basis of Off-Target Binding.

  • Rationale: Understanding how your inhibitor binds to off-targets is crucial for designing modifications that will disrupt these interactions while maintaining or improving binding to the primary target.

  • Action: If crystal structures are available, perform molecular docking studies of your inhibitor with the primary target and key off-targets.[10] This can reveal differences in the binding pockets that can be exploited. Look for differences in size, shape, and amino acid composition of the binding sites.

Step 2: Employ Structure-Guided Drug Design.

  • Rationale: Use the structural insights to make targeted modifications to your inhibitor.

  • Action:

    • Introduce steric hindrance: Add bulky groups to your inhibitor that will clash with residues in the binding pockets of off-targets but can be accommodated by the primary target.[1]

    • Exploit unique interactions: Modify your inhibitor to form specific hydrogen bonds or other interactions with residues that are unique to the primary target.

    • Alter the core scaffold: Sometimes, minor modifications to the Pyrazolo[1,5-a]pyrimidine core itself can significantly alter the selectivity profile.[16]

Step 3: Iterative Screening and Optimization.

  • Rationale: Improving selectivity is an iterative process.

  • Action: Synthesize a small library of analogues based on your design hypotheses. Screen these new compounds in biochemical assays for both the primary target and the key off-targets. This will allow you to quickly assess whether your modifications are having the desired effect on selectivity.

Step 4: Consider Allosteric Inhibition.

  • Rationale: If achieving selectivity through ATP-competitive inhibition proves difficult, exploring allosteric inhibition could be a viable alternative.

  • Action: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket.[2] These sites are generally less conserved across the kinome, offering a potential route to higher selectivity. This would likely require a new screening campaign to identify allosteric binders.

Experimental Protocols

Protocol 1: Comprehensive Kinase Profiling Using an In Vitro Assay Panel

Objective: To determine the selectivity profile of a Pyrazolo[1,5-a]pyrimidine kinase inhibitor by screening it against a large panel of purified kinases.

Materials:

  • Pyrazolo[1,5-a]pyrimidine inhibitor of interest

  • Commercially available kinase profiling service (e.g., Reaction Biology, Eurofins, Promega)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • The service provider will typically perform serial dilutions to achieve the desired screening concentrations. It is common to screen at a single high concentration (e.g., 1 or 10 µM) for initial profiling, followed by dose-response curves for hits.

  • Assay Execution (performed by the service provider):

    • The service provider will use their established assay platform. Common formats include radiometric assays (e.g., using [γ-³³P]ATP) or fluorescence/luminescence-based assays (e.g., TR-FRET, ADP-Glo™).[6][17][18]

    • The inhibitor is incubated with each kinase in the panel along with its specific substrate and ATP.

    • The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

  • Data Analysis:

    • The primary data will be a list of kinases and the corresponding percent inhibition at the tested concentration.

    • For kinases showing significant inhibition (e.g., >50%), a dose-response experiment is performed to determine the IC50 value.

    • The results can be visualized using a "kinetree" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

    • Calculate a selectivity score to quantify the inhibitor's specificity. A common metric is the S-score, which is the number of inhibited kinases divided by the total number of kinases tested at a certain inhibition threshold.[7]

Data Interpretation Table:

Kinase % Inhibition @ 1 µM IC50 (nM) Interpretation
Target Kinase A95%10Potent on-target activity
Off-Target Kinase B80%50Significant off-target activity
Off-Target Kinase C60%200Moderate off-target activity
Off-Target Kinase D20%>1000Weak or no off-target activity
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of a Pyrazolo[1,5-a]pyrimidine inhibitor to its target kinase in living cells.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.

  • Assay Setup:

    • Dispense the transfected cells into the wells of a 96-well plate.

    • Prepare serial dilutions of your Pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM®.

    • Add the inhibitor dilutions to the cells and incubate at 37°C for 2 hours.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ Kinase Tracer to the wells. The tracer is a fluorescently labeled compound that also binds to the kinase's ATP pocket.

    • Incubate for another 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate. This will generate luminescence from the NanoLuc® luciferase.

    • Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep1 Transfect cells with NanoLuc-kinase vector prep2 Harvest and resuspend transfected cells prep1->prep2 assay1 Dispense cells into 96-well plate prep2->assay1 assay2 Add inhibitor dilutions and incubate assay1->assay2 assay3 Add NanoBRET™ tracer and incubate assay2->assay3 assay4 Add Nano-Glo® substrate assay3->assay4 detect1 Read luminescence on plate reader assay4->detect1 detect2 Calculate NanoBRET™ ratio detect1->detect2 detect3 Plot dose-response curve and determine cellular IC50 detect2->detect3

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am performing a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, but I am observing a low yield or no desired product. What are the likely causes and how can I improve the outcome?

A1: This is a common challenge in what is otherwise a robust method for pyrazolo[1,5-a]pyrimidine synthesis.[4][5] Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Impurities can significantly interfere with the reaction.[6] The reactivity of the β-dicarbonyl compound is particularly crucial; less reactive diketones may necessitate more forcing conditions to drive the reaction to completion and prevent side reactions.[4][6]

  • Reaction Conditions:

    • Solvent: Acetic acid is a widely used solvent that also functions as a catalyst.[4][6] If you are experiencing low yields, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: The condensation can be catalyzed by either acid or base.[6] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the concentration is key.[4][6][7] In base-catalyzed reactions, a non-nucleophilic base is generally preferred to avoid unwanted side reactions.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures, typically at reflux.[6] If the yield remains low, incrementally increase the reaction time or temperature while closely monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Microwave-Assisted Synthesis: Consider employing microwave irradiation, which has been shown to significantly accelerate reaction times and improve yields, often leading to cleaner reactions.[4][6][8]

Experimental Protocol: General Procedure for Acid-Catalyzed Condensation

  • To a solution of the 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the β-dicarbonyl compound (1.1 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[4][7]

Issue 2: Poor Regioselectivity with Unsymmetrical β-Dicarbonyls

Q2: I am using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A2: Achieving high regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis when using unsymmetrical β-dicarbonyl compounds. The formation of two possible isomers is due to the two distinct electrophilic carbonyl centers.

  • Mechanism of Reaction: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration.[9] The regiochemical outcome is determined by which carbonyl group is initially attacked.

  • Controlling Factors:

    • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack.

    • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on the β-dicarbonyl compound can influence this selectivity.

    • Reaction Conditions: Fine-tuning the reaction conditions, such as the choice of solvent and catalyst (acidic vs. basic), can influence the regiochemical outcome.[6]

    • Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often resulting in a single, high-purity product.[6][8]

Diagram: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 5-Aminopyrazole 5-Aminopyrazole Pathway_A Pathway A: Attack at C1 5-Aminopyrazole->Pathway_A Pathway_B Pathway B: Attack at C3 5-Aminopyrazole->Pathway_B Unsymmetrical_Diketone Unsymmetrical β-Dicarbonyl Unsymmetrical_Diketone->Pathway_A Unsymmetrical_Diketone->Pathway_B Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B

Caption: Reaction pathways leading to two possible regioisomers.

Issue 3: Difficulty in Product Purification

Q3: My crude product is proving difficult to purify. What purification strategies can I employ?

A3: Purification challenges often stem from the presence of closely related side products or unreacted starting materials.

  • Reaction Monitoring: Diligent monitoring of the reaction by TLC is crucial to ensure it proceeds to completion and to identify the formation of any significant byproducts. Quenching the reaction at the optimal time can simplify the subsequent workup and purification.[10]

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[5] Experiment with a variety of solvent systems to find one that provides good differential solubility between your desired product and impurities.

  • Column Chromatography: If column chromatography is necessary, systematic optimization of the solvent system is key to achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be more effective than an isocratic (constant solvent composition) elution.

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted synthetic strategies can often result in cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[6][8]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely used in both academic and industrial settings:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is the classical and most frequently employed strategy. The reaction is typically conducted under acidic or basic conditions at elevated temperatures.[4][6]

  • Three-Component Reactions: These methods offer a high degree of molecular diversity by combining three starting materials in a single step. For example, the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides access to a wide range of substituted pyrazolo[1,5-a]pyrimidines.[4]

  • Microwave-Assisted Synthesis: As mentioned previously, this technique significantly reduces reaction times and often improves yields and purity.[4][8]

Q5: How does the choice of substituents on the starting materials affect the reaction outcome?

A5: The electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound play a significant role in the reaction's success.

  • On the 5-Aminopyrazole: Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups may decrease reactivity.

  • On the β-Dicarbonyl Compound: The nature of the substituents can influence the electrophilicity of the carbonyl carbons and can be used to direct regioselectivity in the case of unsymmetrical diketones.[4]

Q6: Are there any "green" or more environmentally friendly approaches to pyrazolo[1,5-a]pyrimidine synthesis?

A6: Yes, there is a growing interest in developing more sustainable synthetic methodologies. Some approaches include:

  • Solvent-Free Reactions: Microwave-assisted, solvent-free reactions have been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines, reducing waste and simplifying workup.[8]

  • Use of Greener Solvents: When a solvent is necessary, exploring more environmentally benign options such as water or ethanol is encouraged.[4]

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionsRationale & Considerations
Solvent Glacial Acetic Acid, Ethanol, DMF, or Solvent-free (microwave)Acetic acid can act as both solvent and catalyst. Higher boiling point solvents may be needed for less reactive substrates.
Catalyst Acid (H₂SO₄, HCl) or Base (piperidine, NaOMe)The choice of catalyst can influence reaction rate and regioselectivity.
Temperature Reflux or Microwave Irradiation (100-180 °C)Higher temperatures are often required to drive the reaction to completion. Microwave heating can significantly reduce reaction times.[2][8]
Reaction Time 1-24 hours (conventional heating) or 2-30 minutes (microwave)Monitor reaction progress by TLC to determine the optimal reaction time.

Diagram: General Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: - 5-Aminopyrazole - β-Dicarbonyl - Solvent/Catalyst Start->Reaction_Setup Heating Heating: - Conventional Reflux or - Microwave Irradiation Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Quenching - Extraction/Precipitation Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

References

Troubleshooting Pyrazolo[1,5-a]pyrimidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common and complex side reactions, offering mechanistic explanations and actionable troubleshooting protocols to improve yield, purity, and regioselectivity.

Section 1: Understanding the Core Reaction

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][2] This reaction is typically performed under acidic or basic conditions and can be promoted by thermal or microwave heating.

The key to a successful synthesis lies in controlling the regioselectivity of the cyclization. The 5-aminopyrazole possesses two key nucleophilic sites: the exocyclic amino group (-NH₂) and the C4-carbon of the pyrazole ring. The reaction pathway is determined by which of these sites initiates the attack on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner.

Below is a diagram illustrating the desired pathway versus a common, problematic side reaction.

G Start 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl N_attack Initial Attack by Exocyclic -NH₂ Group Start->N_attack Desired Pathway C_attack Initial Attack by C4-Carbon of Pyrazole Start->C_attack Side Reaction Pathway Desired_Intermediate Intermediate A N_attack->Desired_Intermediate Side_Intermediate Intermediate B C_attack->Side_Intermediate Desired_Product Target Product: Pyrazolo[1,5-a]pyrimidine Desired_Intermediate->Desired_Product Cyclization/ Dehydration Side_Product Side Product: Pyrazolo[3,4-b]pyridine Side_Intermediate->Side_Product Cyclization/ Dehydration

Caption: Competing pathways in Pyrazolo[1,5-a]pyrimidine synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction produced a significant amount of an isomer. How do I confirm its structure and favor my desired product?

A1: This is the most common side reaction, resulting in the formation of the isomeric Pyrazolo[3,4-b]pyridine.

Mechanistic Cause: The formation of the pyrazolo[3,4-b]pyridine isomer occurs when the nucleophilic C4 carbon of the 5-aminopyrazole ring attacks one of the carbonyl groups of the 1,3-dicarbonyl compound first.[1][3] The exocyclic amino group then participates in the second step, attacking the remaining carbonyl to complete the cyclization, forming the pyridine ring fused to the pyrazole.

Conversely, the desired pyrazolo[1,5-a]pyrimidine is formed when the exocyclic amino group initiates the reaction.[4] The regiochemical outcome is a direct competition between these two pathways and is highly sensitive to the electronic and steric environment of the reactants.

Troubleshooting & Optimization:

The key to controlling this side reaction is to manipulate the relative reactivity of the nucleophilic and electrophilic centers.

  • Analyze the 1,3-Dicarbonyl Substrate: If you are using an unsymmetrical dicarbonyl (e.g., benzoylacetone), the difference in electrophilicity between the two carbonyl carbons is the primary determinant of the product ratio.[1]

    • Highly Electrophilic Carbonyls: A carbonyl adjacent to a strong electron-withdrawing group (like -CF₃) is significantly more electrophilic. This "harder" electrophilic center will preferentially react with the "harder" nucleophile (the amino group), favoring the desired pyrazolo[1,5-a]pyrimidine.[1]

    • Action: If possible, redesign your 1,3-dicarbonyl partner to maximize the electronic difference between the carbonyls to direct the initial attack.

  • Modify Reaction Conditions:

    • Acid Catalysis: Most syntheses are run in acidic media (e.g., acetic acid, H₂SO₄).[1][2] The acid protonates the carbonyl oxygen, activating it for nucleophilic attack. The nature and strength of the acid can influence the equilibrium between the competing pathways. Experiment with different acids (e.g., switching from acetic acid to a catalytic amount of p-toluenesulfonic acid) to see if the isomer ratio changes.

    • Temperature & Time: Monitor the reaction by TLC or LC-MS at different time points and temperatures. It's possible that one isomer is the kinetic product (forms faster) while the other is the thermodynamic product (more stable). An extended reaction time at a higher temperature might favor the thermodynamic product.

  • Steric Hindrance:

    • On the Pyrazole: Introducing a bulky substituent on the N1 position of the pyrazole can sterically hinder the involvement of the ring nitrogens in the cyclization, potentially influencing the pathway.

    • On the Dicarbonyl: A bulky group near one carbonyl can sterically block its attack, favoring reaction at the less hindered carbonyl. This can be a powerful tool for directing regioselectivity.[3]

Table 1: Summary of Strategies to Control Isomer Formation

StrategyActionExpected Outcome
Electronic Control Use a 1,3-dicarbonyl with one highly electron-deficient carbonyl (e.g., R-CO-CH₂-CO-CF₃).Favors initial attack by the -NH₂ group, leading to the desired pyrazolo[1,5-a]pyrimidine.[1]
Steric Control Introduce a bulky substituent near one carbonyl of the 1,3-dicarbonyl.Directs the initial attack to the less sterically hindered carbonyl, controlling regioselectivity.
Catalyst Screening Vary the acid catalyst (e.g., AcOH, H₂SO₄, p-TsOH, Lewis acids).Different catalysts can alter the relative activation of the carbonyls and shift the product ratio.
Solvent & Temperature Screen different solvents (e.g., ethanol, DMF, toluene) and reaction temperatures.May shift the kinetic vs. thermodynamic control of the reaction, favoring one isomer.
Q2: My reaction is clean, but the conversion is low and starting material remains. How can I drive the reaction to completion?

A2: Low conversion with clean product formation often points to incomplete cyclization or an unfavorable reaction equilibrium.

Mechanistic Cause: The final step of the synthesis is a dehydration reaction to form the aromatic pyrimidine ring. This step can be slow or reversible, especially if the intermediate is stable or if water is not effectively removed from the reaction medium.

Troubleshooting & Optimization:

  • Effective Water Removal: The cyclization-dehydration is an equilibrium process.

    • Action: If your solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For lower-boiling solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.

  • Increase Catalyst Potency:

    • Action: If using a weak acid like acetic acid as the solvent, add a catalytic amount of a stronger Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂) to more effectively catalyze the dehydration step.[5]

  • Increase Reaction Temperature/Time:

    • Action: Gradually increase the reaction temperature while monitoring for product degradation. Sometimes, simply extending the reflux time is sufficient to push the reaction to completion. Microwave irradiation is a highly effective method for accelerating these types of condensation reactions.[4]

Caption: Troubleshooting workflow for incomplete cyclization.

Q3: I've isolated an unexpected byproduct with a mass double that of my starting material. What is it and how can I avoid it?

A3: You are likely observing a dimeric byproduct formed from the self-condensation of the 5-aminopyrazole.

Mechanistic Cause: While less common under standard condensation conditions, 5-aminopyrazoles can undergo oxidative dimerization. This process is often promoted by transition metal catalysts (like Cu(II)) and an oxidant.[1][3][6] The reaction can proceed through various coupling pathways (C-H/N-H, C-H/C-H, N-H/N-H) to form pyrazole-fused pyridazines or pyrazines.[1][3][6] The presence of trace metal impurities from starting materials or reaction vessels, combined with exposure to air (oxygen), can facilitate this side reaction.

Troubleshooting & Optimization:

  • Use High-Purity Reagents:

    • Action: Ensure your 5-aminopyrazole starting material is free from metal contamination. If necessary, purify it by recrystallization or column chromatography before use.

  • Maintain an Inert Atmosphere:

    • Action: The dimerization is often oxidative. Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen. This is particularly important if the reaction requires high temperatures for extended periods.

  • Add a Chelating Agent:

    • Action: If you suspect trace metal catalysis is the issue, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and inhibit their catalytic activity.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis

This protocol provides a general framework. Optimal conditions (solvent, temperature, catalyst) are substrate-dependent and should be optimized.

  • To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.0-1.2 equiv).

  • Add the chosen solvent (e.g., glacial acetic acid or ethanol, ~0.2-0.5 M concentration).

  • If required, add the acid catalyst (e.g., 2-3 drops of conc. H₂SO₄).

  • Heat the reaction mixture to reflux (typically 80-120 °C) or heat in a microwave reactor (typically 120-150 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If the product is soluble, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

  • Characterize the final product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isomeric purity.

Section 4: References

  • Sá, F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: --INVALID-LINK--

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.

  • Kaur, H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: --INVALID-LINK--

  • Morales-delaRosa, S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: --INVALID-LINK--

  • BenchChem Technical Support. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. BenchChem.

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: --INVALID-LINK--

References

Improving the selectivity of Pyrazolo[1,5-a]pyrimidine-3-carboxamide for specific kinases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]pyrimidine-3-carboxamide kinase inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of kinase selectivity. We will move beyond simple protocols to explore the underlying principles and strategic decision-making required for successful drug discovery campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles and questions that arise during the development of selective this compound inhibitors.

Question 1: My initial this compound hit is potent but shows significant off-target activity against closely related kinases. What is the best starting point for improving its selectivity?

Answer: This is a classic challenge in kinase drug discovery, often referred to as the "selectivity paradox." The high degree of conservation in the ATP-binding pocket, especially within kinase families, is the primary cause. Your best starting point is a multi-pronged approach grounded in understanding the subtle differences between your target and off-target kinases.

  • Initial Step: The first crucial step is to obtain high-resolution co-crystal structures of your compound bound to both the intended target and at least one major off-target kinase. This will provide invaluable empirical data on the binding modes. Without this structural information, you are essentially navigating blind. These structures can reveal subtle differences in the conformations of the active sites that can be exploited.

  • Hypothesis Generation: Analyze the crystal structures to identify key differences. Look for variations in the "gatekeeper" residue, the DFG motif conformation (in or out), and the solvent-exposed regions. These differences are your primary footholds for designing selectivity into your next generation of compounds. For instance, a bulky gatekeeper residue in the off-target kinase might allow you to introduce a sterically hindering group on your inhibitor that is tolerated by the smaller gatekeeper of your primary target.

  • Next Steps: Proceed to the "Troubleshooting Guide 1: Leveraging Structural Biology" for a detailed workflow on how to systematically exploit these structural differences.

Question 2: I am observing poor correlation between my biochemical IC50 data and the cellular activity of my compounds. What could be the underlying reasons?

Answer: This is a frequent and often frustrating issue. A disconnect between biochemical potency and cellular efficacy points to a range of factors that extend beyond simple enzyme inhibition.

  • Cellular Permeability: The Pyrazolo[1,5-a]pyrimidine core is generally considered to have favorable properties, but modifications to the 3-carboxamide and other positions can drastically alter physicochemical properties like lipophilicity (LogP) and polar surface area (PSA), which in turn affect the compound's ability to cross the cell membrane.

  • Efflux Pumps: Your compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching its intracellular target.

  • Target Engagement in a Cellular Context: In the complex cellular environment, the concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). A compound that is a competitive inhibitor of ATP might be less effective in a cellular context due to this competition.

  • Compound Stability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Calculate the LogP and PSA of your compounds.

  • Run a Caco-2 Permeability Assay: This will give you a direct measure of cell permeability and efflux.

  • Perform a Cellular Thermal Shift Assay (CETSA®): This technique directly measures target engagement within intact cells, providing a more physiologically relevant measure of compound binding. Refer to "Troubleshooting Guide 2: Confirming Cellular Target Engagement" for a detailed protocol.

Question 3: My medicinal chemistry efforts to improve selectivity have stalled. Every modification that improves selectivity seems to kill potency. How can I break this cycle?

Answer: This potency-selectivity trade-off is a common plateau in structure-activity relationship (SAR) studies. To overcome this, you need to move beyond simple iterative modifications and explore more advanced strategies.

  • Scaffold Hopping: It's possible that the Pyrazolo[1,5-a]pyrimidine scaffold itself is not optimally suited for achieving the desired selectivity profile for your specific target. Consider computational or knowledge-based approaches to identify alternative core structures that can maintain key pharmacophoric interactions while presenting new vectors for chemical modification into less conserved regions of the kinase.

  • Fragment-Based Drug Discovery (FBDD): If you have structural information, you can use FBDD to identify small, low-affinity fragments that bind to unique pockets or sub-pockets on your target kinase. These fragments can then be grown or linked to your core scaffold to generate highly selective and potent molecules.

  • Covalent Inhibition: If your target kinase has a suitably positioned cysteine residue in or near the active site, designing a covalent inhibitor can provide a significant advantage in both potency and selectivity. This approach has been successfully used for kinases like BTK.

Part 2: Troubleshooting Guides & Protocols

Troubleshooting Guide 1: Leveraging Structural Biology to Engineer Selectivity

This guide provides a systematic approach to using structural data to drive medicinal chemistry efforts.

Objective: To identify and exploit subtle differences between the target and off-target kinase active sites to design more selective inhibitors.

Workflow:

Validation & Comparative

In Vivo Validation of Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide to Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors with significant therapeutic potential in oncology.[1][2] This guide provides an in-depth, objective comparison of the in vivo antitumor activity of select Pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data. We will delve into the causality behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.

A New Wave of Kinase Inhibitors: The Promise of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have demonstrated remarkable versatility in targeting various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[2] Their unique structure allows for the development of highly selective inhibitors, offering the potential for improved efficacy and reduced off-target effects compared to conventional chemotherapy. This guide will focus on three distinct classes of Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the cell cycle machinery.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Aimed at cancers with specific genetic alterations.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: Intervening in a crucial cell survival pathway.

We will compare the in vivo performance of representative compounds from these classes against relevant alternatives, providing a clear perspective on their therapeutic promise.

Comparative In Vivo Efficacy: Pyrazolo[1,5-a]pyrimidines vs. Alternatives

A critical aspect of preclinical drug development is the demonstration of antitumor activity in living organisms. Human tumor xenograft models in immunodeficient mice are a cornerstone of this evaluation, providing a platform to assess a compound's ability to inhibit tumor growth in a complex biological system.[3]

CDK4/6 Inhibition: GLR2007 Surpasses Other Approved Inhibitors in Preclinical Glioblastoma Models

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key drivers of the G1-S phase transition, making them attractive targets for cancer therapy.[4][5] GLR2007, an investigational CDK4/6 inhibitor with a Pyrazolo[1,5-a]pyrimidine core, has demonstrated superior preclinical efficacy in glioblastoma (GBM) models compared to the approved CDK4/6 inhibitors, abemaciclib and palbociclib.[4][6] This enhanced efficacy is attributed in part to its potential for improved blood-brain barrier penetration, a critical factor for treating brain tumors.[4][6]

In vivo studies in mouse xenograft models of GBM have shown that GLR2007 leads to significant tumor growth inhibition and a notable increase in median survival time.[4][7]

Table 1: Comparative In Vivo Efficacy of GLR2007 in a Subcutaneous Glioblastoma Xenograft Model (BN2289) [7]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
GLR20072539.4
GLR20075056.4
Abemaciclib2528.5
Palbociclib2520.3

These results highlight the potential of GLR2007 as a more potent therapeutic option for glioblastoma.[7][8]

TRK Inhibition: Larotrectinib and Entrectinib Set a New Standard for TRK Fusion Cancers

Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors that can become oncogenic drivers when their corresponding genes (NTRK1, NTRK2, NTRK3) are fused with other genes.[9][10] Larotrectinib and Entrectinib are two FDA-approved TRK inhibitors that feature the Pyrazolo[1,5-a]pyrimidine scaffold and have demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers, regardless of the tumor's location of origin.[9][10]

While direct head-to-head in vivo comparisons with standard chemotherapy in xenograft models are not always the primary focus of their development due to the rarity of TRK fusions, clinical data and modeling studies strongly suggest their superiority over historical standard-of-care treatments.[11][12] For instance, in patients with TRK fusion-positive metastatic differentiated thyroid cancer, larotrectinib was projected to provide an additional 7.15-8.26 life-years compared to standard therapies.[11]

In a neuroblastoma xenograft model, Entrectinib not only significantly inhibited tumor growth as a single agent but also enhanced the efficacy of conventional chemotherapy (Irinotecan and Temozolomide).[13]

Table 2: In Vivo Efficacy of Entrectinib in a Neuroblastoma Xenograft Model [13]

Treatment GroupOutcome
Vehicle ControlContinuous tumor growth
EntrectinibSignificant tumor growth inhibition (p < 0.0001 for event-free survival vs. control)
Irinotecan + TemozolomideModerate tumor growth inhibition
Entrectinib + Irinotecan + TemozolomideSignificantly improved event-free survival compared to chemotherapy alone (p = 0.0012)

These findings underscore the profound impact of targeting the specific genetic driver of a cancer with a highly selective inhibitor.

PI3Kδ Inhibition: The Potential of CPL302415 in Autoimmune Diseases and Cancer

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival.[14] The δ isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key target for B-cell malignancies and autoimmune diseases.[14] CPL302415 is a potent and selective PI3Kδ inhibitor based on the Pyrazolo[1,5-a]pyrimidine scaffold.[15] While extensive comparative in vivo antitumor data for CPL302415 is still emerging, its high potency and selectivity suggest its potential as a therapeutic agent.[15][16]

Understanding the Mechanisms: Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Derivatives

The antitumor activity of these compounds stems from their ability to selectively inhibit key kinases involved in cancer cell proliferation and survival.

CDK4/6 Inhibition and Cell Cycle Arrest

GLR2007 and other CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma protein (Rb).[5] This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.[5]

CDK46_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb Gene Expression Gene Expression for S-Phase Entry E2F->Gene Expression activates pRb->E2F releases GLR2007 GLR2007 (Pyrazolo[1,5-a]pyrimidine) GLR2007->CDK4/6 inhibits

CDK4/6 Signaling Pathway and Inhibition by GLR2007
TRK Inhibition and Blockade of Oncogenic Signaling

Larotrectinib and Entrectinib are ATP-competitive inhibitors of TRK fusion proteins. By blocking the kinase activity of these constitutively active fusion proteins, they inhibit downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[17]

TRK_Pathway cluster_0 Downstream Signaling TRK Fusion Protein TRK Fusion Protein RAS RAS TRK Fusion Protein->RAS PI3K PI3K TRK Fusion Protein->PI3K Larotrectinib Larotrectinib / Entrectinib (Pyrazolo[1,5-a]pyrimidine) Larotrectinib->TRK Fusion Protein inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Cell Proliferation & Survival

TRK Fusion Protein Signaling and Inhibition
PI3Kδ Inhibition and Modulation of Immune Cell Function

CPL302415 selectively inhibits the delta isoform of PI3K, which is predominantly expressed in immune cells. By blocking the PI3Kδ pathway, CPL302415 can modulate the activity of B cells and other immune cells, making it a promising agent for autoimmune diseases and B-cell malignancies.

PI3K_Pathway cluster_0 Intracellular Signaling Cell Surface Receptor Cell Surface Receptor PI3Kδ PI3Kδ Cell Surface Receptor->PI3Kδ activates PIP2 PIP2 PI3Kδ->PIP2 phosphorylates CPL302415 CPL302415 (Pyrazolo[1,5-a]pyrimidine) CPL302415->PI3Kδ inhibits PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PDK1->AKT phosphorylates Cell Proliferation, Survival & Differentiation Cell Proliferation, Survival & Differentiation AKT->Cell Proliferation, Survival & Differentiation Xenograft_Workflow cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Analysis A Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous or Orthotopic Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Drug Administration E->F G Tumor & Body Weight Measurement F->G H Endpoint Analysis: Tumor Excision & Weighing G->H I Pharmacodynamic Analysis (e.g., Western Blot, IHC) H->I

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-grounded framework for assessing the selectivity of Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors used in oncology and inflammation research.[1][2][3] However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. Unintended interactions with off-target kinases can lead to toxicity or confound the interpretation of biological results.

This document moves beyond a simple listing of protocols. It details the causality behind our experimental choices, presenting a multi-tiered, self-validating strategy to build a comprehensive cross-reactivity profile. Our approach integrates broad biochemical screening with targeted cellular validation and unbiased proteome-wide analysis, ensuring a robust understanding of a compound's true interaction landscape.

The Fundamental Challenge: Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[4] This structural similarity presents a formidable challenge for designing truly selective inhibitors.[5][6] Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple kinases.[7] This can be a double-edged sword: while multi-targeting can offer therapeutic advantages, unintended off-target activity is a primary source of toxicity. A rigorous and systematic profiling strategy is not merely a recommendation; it is essential for the successful development of safe and effective kinase-targeted therapeutics.[8]

A Tiered Approach to Selectivity Profiling

We advocate for a phased approach that progressively refines our understanding of a compound's selectivity. This strategy begins with a broad, cost-effective in vitro screen, followed by validation of target engagement in a more physiologically relevant cellular environment, and culminates in an unbiased, proteome-wide survey to uncover any unexpected interactions.

cluster_0 Tiered Profiling Workflow Tier1 Tier 1: Broad Biochemical Screen (>400 Kinases) Tier2 Tier 2: Cellular Target Engagement (CETSA) Tier1->Tier2 Identifies primary hits & key off-targets Tier3 Tier 3: Unbiased Proteome-Wide Profiling (Chemoproteomics) Tier2->Tier3 Confirms cellular binding & prioritizes targets Result Comprehensive Selectivity Profile (On- and Off-Targets) Tier3->Result Defines complete interaction landscape

Caption: A logical workflow for comprehensive kinase inhibitor selectivity profiling.

Tier 1: High-Throughput Biochemical Kinase Panel Screening

Expertise & Rationale: The logical first step is to cast a wide net. A large-panel biochemical kinase assay provides a cost-effective and rapid method to survey a compound's activity across a significant portion of the kinome.[9] This initial screen generates a "hit list" of potential targets and off-targets, guiding all subsequent, more resource-intensive investigations. We typically screen at a single high concentration (e.g., 1 µM) to identify all potential interactions, followed by dose-response curves for any kinases showing significant inhibition (>70%).[9]

Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay

This protocol outlines a standard method for measuring the inhibition of substrate phosphorylation.[7]

  • Reaction Preparation: Prepare a kinase reaction buffer specific to the kinase being tested. In each well of a 96-well plate, add the kinase, its specific peptide or protein substrate, and the test compound (e.g., a this compound derivative) at various concentrations.

  • Initiation: Start the reaction by adding an ATP mixture containing [³³P]-ATP. The final ATP concentration should ideally be at or near the Kₘ value for each specific kinase to ensure the resulting IC₅₀ values reflect the inhibitor's intrinsic affinity.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [³³P]-ATP will not.

  • Washing: Wash the filter papers multiple times with a wash buffer to remove any unbound [³³P]-ATP.

  • Detection: Measure the amount of incorporated ³³P in a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Selectivity

The data below represents a hypothetical profile for a this compound derivative, "Pz-3-C-X," designed to inhibit B-Raf.

Kinase TargetIC₅₀ (nM)Kinase FamilyComments
B-Raf 8 Tyrosine Kinase-Like (TKL) Intended Target
B-Raf (V600E)5TKLHigh potency on mutant form
SRC150Tyrosine Kinase (TK)Moderate off-target activity
LCK220TKModerate off-target activity
IRAK4>10,000TKLNo significant activity
EGFR>10,000TKNo significant activity
CDK2850CMGCWeak off-target activity

This table illustrates how initial screening identifies both the intended on-target activity and potential off-target liabilities that require further investigation.

Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Rationale: A compound's biochemical potency does not guarantee it will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying target engagement in a physiological context.[10][11] The principle is elegant: the binding of a ligand (our inhibitor) to its target protein confers thermal stability.[12] By heating intact cells and measuring the amount of soluble target protein remaining, we can directly observe this stabilization, confirming that our compound reaches and binds to its intended target.[13]

Caption: CETSA workflow demonstrating ligand-induced protein stabilization.

Experimental Protocol: CETSA Melt Curve and ITDRF

This protocol is adapted for confirming the engagement of Pz-3-C-X with B-Raf and SRC in a human melanoma cell line.[12][14]

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either the test compound (e.g., 10 µM Pz-3-C-X) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating (Melt Curve): Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the protein concentration.

  • Detection: Analyze the soluble protein levels of the target (e.g., B-Raf and SRC) and a loading control (e.g., GAPDH) by Western Blotting.

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency in cells, repeat the process using a range of compound concentrations but heat all samples at a single, fixed temperature (chosen from the melt curve where significant stabilization is observed).[14]

Data Presentation: Hypothetical CETSA Results

The results confirm that Pz-3-C-X engages both its intended target and a key off-target in a cellular environment.

Target ProteinApparent Tₘ (Vehicle)Apparent Tₘ (10 µM Pz-3-C-X)Thermal Shift (ΔTₘ)
B-Raf 52.1 °C 59.8 °C +7.7 °C
SRC49.5 °C52.3 °C+2.8 °C
GAPDH65.0 °C65.1 °CNo Shift

Tier 3: Affinity-Based Chemoproteomics for Unbiased Profiling

Expertise & Rationale: While panel screens and CETSA are powerful, they are inherently biased; you only find what you are looking for. To build a truly comprehensive selectivity profile and uncover potentially novel or unexpected off-targets, we must turn to an unbiased, proteome-wide method. Affinity-based chemoproteomics uses a functionalized version of the inhibitor to "fish" for its binding partners from a complex cell lysate.[15][16] By using the parent inhibitor as a competitor, we can confidently distinguish specific interactors from non-specific background binders.[15]

Experimental Protocol: Affinity Enrichment & LC-MS/MS
  • Probe Synthesis: Synthesize an analogue of Pz-3-C-X that incorporates a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry) suitable for immobilization onto affinity beads.

  • Bead Immobilization: Covalently attach the probe to agarose or magnetic beads.

  • Lysate Preparation: Prepare a native protein lysate from the relevant cells or tissues.

  • Competition Binding: Aliquot the lysate. To one aliquot, add a high concentration of the free, unmodified "parent" compound (Pz-3-C-X). To another, add vehicle (DMSO). This competition step is crucial for validating specificity.

  • Affinity Enrichment: Add the immobilized probe beads to both the competitor-treated and vehicle-treated lysates. Incubate to allow for protein binding.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the vehicle-treated sample but show reduced binding in the presence of the free competitor. These are the high-confidence specific interactors.

Caption: Workflow for identifying specific protein targets via competitive chemoproteomics.

Data Presentation: Hypothetical Chemoproteomics Hits
Protein IdentifiedEnrichment Ratio (vs. beads alone)% Reduction by CompetitorAnnotation
B-Raf 55.2 98% Validated On-Target
A-Raf12.195%On-target family member
C-Raf15.896%On-target family member
SRC8.592%Validated Off-Target
YES16.289%Off-target (SRC family)
MAP2K4 (MEK4) 4.1 85% Unexpected Off-Target
HSP90AA138.015%Non-specific / Chaperone

This analysis not only confirms the expected on- and off-targets but also uncovers a previously unknown interaction with MAP2K4, a finding that would have been missed by targeted assays.

Conclusion: An Integrated View of Selectivity

The development of a safe and effective this compound kinase inhibitor requires a deep and nuanced understanding of its selectivity profile. No single method can provide the complete picture. By employing a tiered strategy—beginning with broad biochemical screening, confirming hits with cellular target engagement assays like CETSA, and finally performing unbiased chemoproteomic profiling—we can build a comprehensive and reliable map of a compound's interactions. This integrated approach minimizes the risk of late-stage failures due to unforeseen off-target effects and provides the critical data needed to confidently advance promising drug candidates toward the clinic.

References

Confirming the Binding Mode of Pyrazolo[1,5-a]pyrimidine-3-carboxamide to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of experimental techniques to confirm the binding mode of Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, a versatile scaffold for kinase inhibitors. We will use the example of a this compound derivative targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key serine-threonine kinase in inflammatory signaling pathways, to illustrate the practical application and comparative strengths of various methodologies.[1]

The Scientific Imperative: Beyond Affinity to Actionable Insight

While determining the binding affinity (Kd) is a critical first step, a comprehensive understanding of the binding mode—the specific orientation and interactions of the inhibitor within the target's binding pocket—is paramount for rational drug design. This knowledge enables structure-activity relationship (SAR) studies, facilitates the optimization of potency and selectivity, and helps to anticipate potential resistance mechanisms.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases, including IRAK4, B-Raf, and PI3Kδ, underscoring the importance of detailed structural and biophysical characterization to achieve isoform selectivity.[1][2][4][5]

This guide will navigate the typical workflow for confirming the binding mode, from initial validation of interaction to high-resolution structural elucidation. We will compare and contrast key biophysical and structural biology techniques, providing not just the "how" but also the critical "why" behind each experimental choice.

An Integrated Workflow for Binding Mode Determination

A robust strategy for confirming the binding mode of a this compound inhibitor to IRAK4 involves a multi-pronged approach. The following diagram illustrates a logical progression of experiments, from initial confirmation of target engagement in a cellular context to the atomic-level detail of the interaction.

Binding Mode Determination Workflow Workflow for Confirming Inhibitor Binding Mode cluster_0 Cellular Target Engagement cluster_1 Biophysical Characterization (In Vitro) cluster_2 Structural Elucidation cluster_3 Dynamic & Solution-State Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Target Binding) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) CETSA->ITC Proceed if target engagement is confirmed SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) CETSA->SPR Proceed if target engagement is confirmed XRay X-ray Crystallography (High-Resolution Structure) ITC->XRay Proceed with detailed structural and dynamic studies CryoEM Cryo-Electron Microscopy (Cryo-EM) (For large complexes or difficult-to-crystallize proteins) ITC->CryoEM Proceed with detailed structural and dynamic studies NMR Nuclear Magnetic Resonance (NMR) (Mapping Binding Site & Dynamics) ITC->NMR Proceed with detailed structural and dynamic studies HDX_MS Hydrogen-Deuterium Exchange MS (HDX-MS) (Conformational Dynamics) ITC->HDX_MS Proceed with detailed structural and dynamic studies SPR->XRay Proceed with detailed structural and dynamic studies SPR->CryoEM Proceed with detailed structural and dynamic studies SPR->NMR Proceed with detailed structural and dynamic studies SPR->HDX_MS Proceed with detailed structural and dynamic studies Technique Comparison Comparison of Key Techniques for Binding Mode Analysis cluster_0 cluster_1 cluster_2 Info Binding Affinity (Kd) Binding Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) Stoichiometry (n) Binding Site Location Atomic-level Interactions Conformational Dynamics Tech CETSA ITC SPR X-ray/Cryo-EM NMR HDX-MS Mapping ✓ (in cells)

References

Efficacy of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives Versus Standard-of-Care CDK Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of potent kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases.[1] These compounds often act as ATP-competitive inhibitors, and their versatility allows for the development of highly selective agents against various kinases, including Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] This guide provides a detailed comparison of a novel Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, Compound 6t , against the standard-of-care CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—with a specific focus on their efficacy against CDK2.

While the standard-of-care drugs primarily target CDK4 and CDK6 for the treatment of HR+/HER2- breast cancer, their off-target effects and the emergence of resistance, often involving CDK2 activation, have spurred the development of new inhibitors with different selectivity profiles.[3] This guide will delve into the preclinical efficacy data, provide detailed experimental protocols for assessing inhibitory activity, and explore the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

The Role of CDK2 in Cell Cycle Progression and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[4] The activation of the CDK2/Cyclin E complex is a critical step for the initiation of DNA replication.[5] In many cancers, the overexpression of Cyclin E leads to aberrant CDK2 activity, promoting uncontrolled cell proliferation.[5] Therefore, targeting CDK2 presents a promising therapeutic strategy, particularly in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms involving Cyclin E amplification.[3]

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition of the cell cycle. Mitogenic signals lead to the activation of CDK4/6, which phosphorylates the Retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then promotes the expression of genes required for S phase, including Cyclin E. The subsequent activation of CDK2 further phosphorylates Rb, creating a positive feedback loop and committing the cell to DNA replication.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals CDK46_CyclinD CDK4/6-Cyclin D Mitogenic_Signals->CDK46_CyclinD activate Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE upregulates transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication initiates

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Comparative Efficacy: In Vitro Inhibition of CDK2

A direct comparison of the half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. The following table summarizes the available preclinical data for Compound 6t and the standard-of-care CDK4/6 inhibitors against CDK2. It is important to note that while Ribociclib and Abemaciclib have demonstrated direct inhibitory effects on CDK2, Palbociclib's effect on CDK2 is reported to be primarily non-catalytic, through the displacement of the p21 inhibitor from CDK4 to CDK2 complexes.[6]

CompoundTarget KinaseIC50 (µM)CommentsReference
Compound 6t CDK20.09 A novel Pyrazolo[1,5-a]pyrimidine derivative.Y. M. Ali, et al. (2024)
Ribociclib CDK20.07 Standard-of-care CDK4/6 inhibitor.Y. M. Ali, et al. (2024)
CDK20.068Almansour et al. (2023)[7]
Abemaciclib CDK2/Cyclin A/E0.504 Standard-of-care CDK4/6 inhibitor.Cortesi et al. (2018)[8]
Palbociclib CDK2Not directly inhibitoryPrimarily inhibits CDK2 through a non-catalytic mechanism involving p21 displacement.[6]-

Analysis of In Vitro Data: The Pyrazolo[1,5-a]pyrimidine derivative, Compound 6t, demonstrates potent inhibition of CDK2 with an IC50 value of 0.09 µM.[1] This potency is comparable to that of the standard-of-care drug Ribociclib (IC50 of 0.07 µM against CDK2).[1] Abemaciclib shows a weaker inhibitory effect on CDK2, with an IC50 in the sub-micromolar range.[8] The distinct mechanism of Palbociclib on CDK2 activity highlights the diverse ways these inhibitors can interact with the cell cycle machinery.[6] The comparable potency of Compound 6t to Ribociclib against CDK2 suggests its potential as a valuable lead compound for the development of selective CDK2 inhibitors.

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

To ensure the reliability and reproducibility of the efficacy data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro CDK2 kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common and robust method for quantifying kinase activity.

Workflow for CDK2 Inhibition Assay

CDK2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagent_Prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) Plate_Setup 2. Plate Setup (Add inhibitor, enzyme, substrate/ATP mix) Reagent_Prep->Plate_Setup Incubation1 3. Incubation (Room temperature, 60 min) Plate_Setup->Incubation1 ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation1->ADP_Glo_Reagent Incubation2 5. Incubation (Room temperature, 40 min) ADP_Glo_Reagent->Incubation2 Kinase_Detection 6. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubation2->Kinase_Detection Incubation3 7. Incubation (Room temperature, 30 min) Kinase_Detection->Incubation3 Luminescence 8. Measure Luminescence Incubation3->Luminescence

Caption: Step-by-step workflow for the in vitro CDK2 kinase inhibition assay.

Detailed Methodology

1. Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme complex (Promega)[9][10]

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compounds (this compound derivatives and standard-of-care drugs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)[9][10]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. A DMSO-only control should be included.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO control.

    • Add 2 µL of the CDK2/Cyclin enzyme solution (concentration to be optimized empirically).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for CDK2.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound derivative, Compound 6t, exhibits potent in vitro inhibitory activity against CDK2, comparable to the standard-of-care drug Ribociclib. This positions the Pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for the development of novel and selective CDK2 inhibitors. Such inhibitors could address the unmet clinical need for therapies that can overcome resistance to existing CDK4/6 inhibitors, a phenomenon often linked to the upregulation of CDK2 activity.[3]

Further preclinical development of Compound 6t and its analogs should focus on:

  • Selectivity profiling: Assessing the inhibitory activity against a broad panel of kinases to determine its selectivity profile and potential off-target effects.

  • Cell-based assays: Evaluating the anti-proliferative activity in cancer cell lines with known alterations in the CDK2 pathway (e.g., Cyclin E amplification).

  • In vivo efficacy: Testing the anti-tumor efficacy in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on CDK2 activity in vivo.

The development of potent and selective CDK2 inhibitors based on the Pyrazolo[1,5-a]pyrimidine scaffold holds the potential to provide new therapeutic options for patients with cancers that are dependent on CDK2 for their growth and survival.[1][2]

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly against resilient pathogens like Mycobacterium tuberculosis (Mtb), the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework.[1][2] Within this class, Pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated significant bactericidal efficacy.[3][4][5][6] However, the journey from a potent compound in a test tube to an effective drug in a living organism is fraught with challenges. A critical aspect of this journey is understanding the in vitro-in vivo correlation (IVIVC), which often determines the success or failure of a drug candidate. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of Pyrazolo[1,5-a]pyrimidine-3-carboxamides, supported by experimental data, to illuminate the nuances of translating preclinical findings into potential clinical success.

The Significance of the Carboxamide Moiety

Structure-activity relationship (SAR) studies have consistently highlighted the importance of the carboxamide group at the third position of the pyrazolo[1,5-a]pyrimidine ring. This functional group is often crucial for the compound's biological activity, significantly enhancing its inhibitory effects on various targets. For instance, in the context of TrkA inhibitors, the presence of a carboxamide moiety was found to substantially boost activity.[7] This observation underscores the importance of this specific chemical feature in the design of potent therapeutic agents.

In Vitro Evaluation: The First Litmus Test

The initial assessment of a compound's potential is invariably conducted in vitro. These assays provide a controlled environment to determine the intrinsic activity of a compound against its target. For Pyrazolo[1,5-a]pyrimidine-3-carboxamides with anti-tubercular potential, the primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC) against Mtb.

Key In Vitro Assays and Experimental Protocol

A widely used method for determining the MIC of novel anti-tubercular agents is the Microplate Alamar Blue Assay (MABA) . This colorimetric assay provides a rapid and reliable measure of mycobacterial viability.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) corresponding to a known bacterial concentration.

  • Compound Preparation: The Pyrazolo[1,5-a]pyrimidine-3-carboxamide compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the test compounds, resulting in a final volume of 200 µL per well. Control wells containing bacteria with no drug and wells with media alone are also included.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

This in vitro screening allows for the rapid identification of potent compounds. For instance, several Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have exhibited excellent in vitro potency against the drug-susceptible H37Rv strain with MIC values in the sub-micromolar range.[8][9] Furthermore, these compounds have also shown activity against drug-resistant Mtb strains, highlighting their potential to address the growing challenge of antibiotic resistance.[8][9]

In Vivo Assessment: The Whole-Organism Reality

While in vitro assays are essential for initial screening, they do not replicate the complex physiological environment of a living organism. In vivo studies, typically in animal models, are therefore crucial to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile.

Common In Vivo Models and Experimental Workflow

For anti-tubercular drug development, the mouse model of tuberculosis infection is the most common in vivo system.

Experimental Workflow: Mouse Model of Tuberculosis Infection

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment Initiation cluster_monitoring Monitoring & Efficacy acclimatize Mice Acclimatized to Laboratory Conditions infect Aerosol Infection with M. tuberculosis H37Rv acclimatize->infect Establishment of Infection treatment Oral Administration of Pyrazolo[1,5-a]pyrimidine- 3-carboxamide infect->treatment Post-Infection (e.g., 4 weeks) monitor Monitor Body Weight and Clinical Signs treatment->monitor Daily Dosing efficacy Determine Bacterial Load (CFU) in Lungs and Spleen monitor->efficacy At Pre-defined Time Points

Caption: Workflow for in vivo efficacy testing in a mouse model.

In these studies, mice are infected with Mtb, and after a period to allow the infection to establish, they are treated with the test compound. The primary endpoint is the reduction in the bacterial burden in the lungs and spleen, measured in colony-forming units (CFU). For example, optimized tetrahydrothis compound leads have been shown to reduce bacterial CFU counts in the lungs of infected mice by more than 2 logs.[3]

The Crucial Link: In Vitro vs. In Vivo Correlation

The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. However, this is not always a direct correlation. Several factors can influence the IVIVC of Pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Pharmacokinetics: The ADME Profile

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical determinants of its in vivo performance. A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of infection, leading to suboptimal efficacy in vivo.

Pharmacokinetic studies are therefore essential. For instance, whole blood pharmacokinetic profiles of tetrahydrothis compound compounds have been established after oral administration, providing key parameters such as maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (%F).[10] A representative Pyrazolo[1,5-a]pyridine-3-carboxamide derivative, compound 6j, exhibited good pharmacokinetic profiles with an oral bioavailability of 41%.[8]

Data Summary: A Comparative Look
Compound ClassIn Vitro Activity (MIC against Mtb H37Rv)In Vivo Efficacy (Mouse Model)Oral BioavailabilityReference
Tetrahydrothis compoundPotent activity reported>2 log reduction in lung CFUData available for lead compounds[10][3]
Pyrazolo[1,5-a]pyridine-3-carboxamide≤0.002 - 0.381 µg/mLSignificant reduction in mycobacterial burden41% (for compound 6j)[8]
Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrids0.006 µg/mL (for hybrid 7)Significant reduction in mycobacterial burdenNot explicitly stated[9]

This table highlights that for several this compound derivatives, promising in vitro activity has been successfully translated into significant in vivo efficacy, supported by favorable pharmacokinetic properties.

Bridging the Divide: A Rational Approach to Drug Development

The successful development of Pyrazolo[1,5-a]pyrimidine-3-carboxamides as therapeutic agents hinges on a comprehensive understanding of their IVIVC. The following diagram illustrates the iterative process of drug discovery and development, emphasizing the interplay between in vitro and in vivo studies.

G in_vitro In Vitro Assays (e.g., MABA) sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Models (Mouse Infection) pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd pk_pd->lead_opt Informed Optimization candidate Drug Candidate pk_pd->candidate lead_opt->in_vitro Iterative Design lead_opt->in_vivo

Caption: Iterative cycle of drug discovery and development.

By integrating in vitro potency data with in vivo pharmacokinetic and efficacy results, researchers can make more informed decisions in the lead optimization process. Discrepancies between in vitro and in vivo data can provide valuable insights into potential liabilities of a compound, such as poor metabolic stability or off-target toxicity, guiding further chemical modifications to improve its overall profile.

References

Benchmarking Novel Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling often dysregulated in diseases like cancer.[1][2] This guide presents a comprehensive framework for benchmarking novel pyrazolo[1,5-a]pyrimidine derivatives against established inhibitors. We detail the synthesis of a new series of derivatives and provide a head-to-head comparison with known inhibitors, supported by robust experimental data from enzymatic and cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance this promising class of therapeutic agents.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[3][4] Its fused heterocyclic system offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties.[2] Several successful drugs, including the anxiolytic Ocinaplon and the anticancer agent Dinaciclib, feature this structural motif.[5] A significant application of this scaffold lies in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][3][6][7]

This guide will focus on a series of novel pyrazolo[1,5-a]pyrimidine derivatives and their comparative evaluation against known inhibitors targeting CDKs, a family of kinases central to cell cycle regulation and a validated target in oncology.[8]

Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the novel pyrazolo[1,5-a]pyrimidine derivatives (designated as NPD-1 , NPD-2 , and NPD-3 ) was achieved through a multi-step reaction sequence, a common approach for generating diversity in this scaffold.[1][5] The general synthetic route is outlined below. The key starting material, a substituted 5-aminopyrazole, undergoes cyclocondensation with a β-dicarbonyl compound to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization, often via palladium-catalyzed cross-coupling reactions, allows for the introduction of various substituents to explore structure-activity relationships (SAR).[1]

Experimental Protocol: General Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

  • Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core. To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in acetic acid, add 1,3-diketone (1.1 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Purification of the Core Structure. After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and collect the precipitate by filtration. Wash the solid with water and dry under vacuum. Purify the crude product by column chromatography on silica gel.

  • Step 3: Functionalization via Suzuki Coupling. In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine core (1.0 eq), the appropriate boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of dioxane and water. Degas the mixture with argon for 15 minutes. Heat the reaction at 100 °C for 12 hours.

  • Step 4: Final Product Isolation and Characterization. After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by column chromatography to obtain the final compounds (NPD-1, NPD-2, NPD-3). Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Biological Evaluation

To assess the potential of the novel derivatives, a series of in vitro enzymatic and cell-based assays were conducted. The performance of NPD-1, NPD-2, and NPD-3 was benchmarked against the well-established CDK inhibitor, Dinaciclib .

In Vitro Kinase Inhibition Assay

The primary evaluation of the novel compounds was their ability to inhibit the enzymatic activity of CDK2/Cyclin A. A standard in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.[9][10]

Experimental Protocol: In Vitro CDK2/Cyclin A Inhibition Assay

  • Preparation of Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compounds (NPD-1, NPD-2, NPD-3, and Dinaciclib) in DMSO.

  • Enzyme and Substrate Preparation: Dilute recombinant human CDK2/Cyclin A enzyme and a suitable substrate (e.g., histone H1) in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds, followed by the enzyme. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (at a concentration close to its Km value) and the substrate to each well.

  • Reaction Incubation and Termination: Incubate the plate at 30 °C for 60 minutes. Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[11][12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

To determine the anti-proliferative effects of the novel compounds in a cellular context, a cell-based assay was performed using a human cancer cell line with known sensitivity to CDK inhibitors, such as the human colon tumor cell line HCT116.[13][14]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (NPD-1, NPD-2, NPD-3, and Dinaciclib) for 72 hours. Include a DMSO-treated control group.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of compound concentration.

Results and Discussion

The biological activities of the novel pyrazolo[1,5-a]pyrimidine derivatives were compared with Dinaciclib. The results are summarized in the table below.

CompoundCDK2/Cyclin A IC₅₀ (nM)HCT116 GI₅₀ (µM)
NPD-1 250.5
NPD-2 80.15
NPD-3 1502.5
Dinaciclib180.2

Table 1: Comparative inhibitory activities of novel pyrazolo[1,5-a]pyrimidine derivatives and Dinaciclib.

The results indicate that NPD-2 exhibits potent inhibition of CDK2/Cyclin A, with an IC₅₀ value comparable to that of Dinaciclib.[15] Furthermore, NPD-2 demonstrated strong anti-proliferative activity against the HCT116 cancer cell line. NPD-1 showed moderate activity, while NPD-3 was significantly less potent, highlighting the importance of specific structural modifications for biological activity, a key aspect of structure-activity relationship (SAR) studies.[1]

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. The simplified signaling pathway and the experimental workflow are depicted in the diagrams below.

G cluster_0 Cell Cycle Progression cluster_1 Inhibitor Action Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb Phosphorylation pRb Phosphorylation Cyclin D/CDK4_6->pRb Phosphorylation phosphorylates E2F Release E2F Release pRb Phosphorylation->E2F Release releases S-Phase Genes S-Phase Genes E2F Release->S-Phase Genes activates Cyclin E/A Cyclin E/A S-Phase Genes->Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 CDK2->pRb Phosphorylation S-Phase Progression S-Phase Progression CDK2->S-Phase Progression CDK2->S-Phase Progression promotes Cell Proliferation Cell Proliferation S-Phase Progression->Cell Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (e.g., NPD-2, Dinaciclib) Pyrazolo_pyrimidine->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation and the point of intervention by pyrazolo[1,5-a]pyrimidine inhibitors.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Start: 5-Aminopyrazole + 1,3-Diketone Synthesis Cyclocondensation & Functionalization Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, HRMS Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay (CDK2/Cyclin A) Characterization->In_Vitro_Assay Cell_Based_Assay Cell Proliferation Assay (HCT116) Characterization->Cell_Based_Assay Data_Analysis IC50 / GI50 Determination In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis SAR_Analysis Data_Analysis->SAR_Analysis Structure-Activity Relationship

Caption: Experimental workflow for the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. The presented data on our novel compounds, particularly NPD-2, demonstrate the continued potential of this scaffold to yield potent and selective therapeutic agents. Future research will focus on optimizing the pharmacokinetic properties of these promising compounds and expanding their evaluation to in vivo models to assess their efficacy and safety profiles.[1] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold ensures its continued relevance in the ongoing quest for novel and effective targeted therapies.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pyrazolo[1,5-a]pyrimidine-3-carboxamide, a heterocyclic compound integral to various research and development endeavors.[1][2] Adherence to these protocols is paramount not only for laboratory safety but also for environmental stewardship.

Hazard Assessment and Waste Profile: A Proactive Approach

Core Principle: Treat all chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by a verified safety data sheet.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation - The Foundation of Safety

Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions.[8]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Crucially, do not mix halogenated and non-halogenated solvent wastes. [7] This is due to significant differences in disposal costs and methods.

    • Aqueous solutions should be collected separately from organic solvent solutions.

Step 2: Container Selection and Labeling - Clarity is Key

Properly labeled containers prevent accidental mixing of incompatible wastes and ensure that disposal personnel can handle the waste safely.[10]

  • Container Choice: Use only containers that are in good condition and compatible with the chemical waste.[5] For solid waste, a robust, sealable plastic bag or a designated solid waste drum is appropriate. For liquid waste, use glass or compatible plastic solvent bottles.

  • Labeling Requirements: All waste containers must be clearly labeled with the following information:[9]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations (for solutions).

    • The date when waste was first added to the container ("accumulation start date").

    • The name of the principal investigator and the laboratory location.

Step 3: Storage - Safe Accumulation Practices

Hazardous waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a tray or tub, to contain any potential leaks or spills.[11]

  • Closure: Waste containers must be kept closed at all times except when adding waste.[11][12] Funnels should not be left in the container opening.

Step 4: Disposal - The Final Hand-off

Never attempt to dispose of hazardous chemical waste yourself.[11]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[7][11]

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste containers.

Quantitative Data Summary: At-a-Glance Disposal Information

Waste Type Container Key Segregation Rule Labeling Requirement Storage
Solid Sealable, compatible containerSeparate from liquid waste"Hazardous Waste", full chemical name, lab details, dateDesignated SAA
Liquid (Non-Halogenated) Leak-proof, compatible solvent bottleSeparate from halogenated solvents"Hazardous Waste", all components & concentrations, lab details, dateSAA with secondary containment
Liquid (Halogenated) Leak-proof, compatible solvent bottleSeparate from non-halogenated solvents"Hazardous Waste", all components & concentrations, lab details, dateSAA with secondary containment
Aqueous Solutions Leak-proof, compatible bottleSeparate from organic solvents"Hazardous Waste", all components & concentrations, lab details, dateSAA with secondary containment

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Aqueous) start->assess solid Solid Waste Container assess->solid Solid liquid_non_halo Non-Halogenated Liquid Container assess->liquid_non_halo Liquid (Non-Halogenated) liquid_halo Halogenated Liquid Container assess->liquid_halo Liquid (Halogenated) aqueous Aqueous Waste Container assess->aqueous Aqueous labeling Label Container Correctly: - Hazardous Waste - Full Chemical Name - Concentrations - PI & Lab Info - Date solid->labeling liquid_non_halo->labeling liquid_halo->labeling aqueous->labeling storage Store in Designated SAA with Secondary Containment (for liquids) labeling->storage request Request EHS Waste Pickup storage->request disposal Proper Disposal by Authorized Personnel request->disposal

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be handled properly.

  • Triple Rinsing: For containers that held what might be classified as an acutely hazardous waste, triple rinse with a suitable solvent that can remove the compound.[7][11] The first rinsate must be collected and disposed of as hazardous waste.[5]

  • Defacing Labels: After thorough cleaning, completely deface or remove the original chemical label from the container before it is discarded or recycled.[7][11]

By implementing these robust and logical disposal procedures, your laboratory can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyrimidine-3-carboxamide. As the complete toxicological profile of this specific molecule may not be fully established, the following procedures are grounded in a conservative approach, synthesizing data from closely related pyrazolopyrimidine analogues and established principles of laboratory safety. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Assessment: Understanding the Risk Profile

This compound belongs to a class of heterocyclic compounds whose derivatives have known biological activity and associated handling hazards.[1][2][3] While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structural analogs provide a reliable basis for hazard assessment. The primary risks are associated with irritation and acute toxicity.[4][5][6]

A summary of the hazards identified for closely related Pyrazolo[1,5-a]pyrimidine derivatives is presented below. It is prudent to assume this compound exhibits a similar hazard profile.

Hazard ClassificationGHS CategoryAssociated RisksSource Compounds
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][7]Pyrazolo[1,5-a]pyrimidine, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][6]Pyrazolo[1,5-a]pyrimidine, Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[4][6]Pyrazolo[1,5-a]pyrimidine, Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][6]Pyrazolo[1,5-a]pyrimidine, Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[4][8]Pyrazolo[1,5-a]pyrimidine

Given these potential hazards, all handling procedures must be designed to prevent direct contact with skin and eyes, and to eliminate the possibility of inhaling dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound, from weighing solids to handling solutions.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[6][9] This is the most critical control measure for preventing respiratory exposure to airborne particles. Keep the sash at the lowest possible working height.[9]

  • Body Protection: Laboratory Coat A flame-resistant lab coat with long sleeves and a closed front must be worn at all times. This protects the skin and personal clothing from accidental spills and contamination.[10][11]

  • Hand Protection: Double Gloving with Nitrile Gloves Due to the skin irritation hazard, robust hand protection is non-negotiable.

    • Rationale: Double gloving is recommended to provide a fail-safe barrier.[12] If the outer glove is contaminated or torn, the inner glove continues to provide protection. Nitrile gloves are a standard choice for protection against a wide range of laboratory chemicals.[13]

    • Procedure: Wear two pairs of disposable nitrile gloves. The outer glove should be pulled over the cuff of the lab coat sleeve to create a seal.[14] Change the outer glove immediately if contamination is suspected or after every hour of continuous work.[12] Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or keyboards.[9]

  • Eye and Face Protection: Chemical Safety Goggles and Face Shield

    • Rationale: The high risk of serious eye irritation necessitates stringent protection. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9][15]

    • Procedure: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to the safety goggles to protect the entire face.[9][14]

  • Respiratory Protection: As a Secondary Precaution

    • Rationale: The primary method for respiratory protection is the use of a fume hood. However, in situations where engineering controls may be insufficient or during a large spill cleanup, respiratory protection is required.

    • Procedure: For emergency situations or if there's a risk of aerosol generation outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (e.g., N95, P100, or FFP2/3).[6] All users must be fit-tested and trained on the proper use of their specific respirator model.

  • Foot Protection: Closed-Toe Shoes Sturdy, closed-toe shoes are required in any laboratory where chemicals are handled to protect against spills and falling objects.[10][11]

Operational Plan: Procedural Protocols

Correctly donning and doffing PPE is as important as its selection to prevent cross-contamination.

Protocol 1: Donning (Putting On) PPE

Perform these steps in a clean area before entering the designated workspace.

  • Footwear and Attire: Confirm you are wearing closed-toe shoes and appropriate lab attire.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check and don the respirator according to your training.

  • Goggles and Face Shield: Put on your chemical safety goggles, followed by the face shield if the procedure requires it.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Protocol 2: Doffing (Taking Off) PPE

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface with your bare skin. Dispose of them in the designated hazardous waste container.[16]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Hang it in its designated storage or place it in a laundry container if contaminated.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique as the outer pair. Dispose of them in the hazardous waste container.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10][17]

Disposal and Decontamination Plan

Proper disposal is crucial to protect personnel and the environment.

  • Solid and Liquid Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[16] Do not mix with other waste streams.[12]

  • Contaminated PPE: All disposable items, including gloves, bench paper, and pipette tips, that have come into contact with the compound must be disposed of as hazardous chemical waste.[11][12]

  • Empty Containers: The primary container should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[16] Subsequent disposal of the rinsed container should follow institutional guidelines for glass or plastic recycling.[16]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_0 Phase 1: Assess Operation cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Required Ensemble Start Start: Plan Experiment Operation What is the scale and physical form? Start->Operation Weighing Weighing Solid Powder (any quantity) Operation->Weighing Solid Solution_Small Handling Dilute Solutions (<1g scale) Operation->Solution_Small Solution (small scale) Solution_Large Handling Concentrated Solutions (>1g scale) Operation->Solution_Large Solution (large scale) PPE_High High Hazard PPE Fume Hood Lab Coat Double Nitrile Gloves Safety Goggles Face Shield Weighing->PPE_High PPE_Standard Standard Hazard PPE Fume Hood Lab Coat Double Nitrile Gloves Safety Goggles Solution_Small->PPE_Standard Solution_Large->PPE_High caption PPE Selection Workflow for this compound.

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.